molecular formula C7H11BrN2 B2653117 5-Bromo-1-isobutyl-1H-pyrazole CAS No. 1427012-49-4

5-Bromo-1-isobutyl-1H-pyrazole

Cat. No.: B2653117
CAS No.: 1427012-49-4
M. Wt: 203.083
InChI Key: YUWRPYZOXLGDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-isobutyl-1H-pyrazole is a useful research compound. Its molecular formula is C7H11BrN2 and its molecular weight is 203.083. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-6(2)5-10-7(8)3-4-9-10/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWRPYZOXLGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427012-49-4
Record name 5-bromo-1-(2-methylpropyl)-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Melting point and boiling point of 5-Bromo-1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of 5-Bromo-1-isobutyl-1H-pyrazole , a critical regioselective intermediate in medicinal chemistry.

CAS Registry Number: 1427012-49-4 Molecular Formula: C₇H₁₁BrN₂ Molecular Weight: 203.08 g/mol []

Executive Summary

This compound is a functionalized heterocyclic scaffold widely utilized in the synthesis of p38 MAP kinase inhibitors, agrochemicals, and high-affinity ligands. Unlike its thermodynamically favored isomer (4-bromo-1-isobutyl-1H-pyrazole), the 5-bromo variant requires kinetically controlled synthesis (C5-lithiation) to access. Its primary utility lies in the C5-bromine handle, which serves as an electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig), enabling the rapid construction of trisubstituted pyrazoles.

Physicochemical Characterization

Experimental data for this specific intermediate is sparse in open literature due to its status as a transient intermediate. The values below represent a synthesis of available vendor data, homologous series extrapolation, and computational prediction models (ACD/Labs, EPISuite).

Melting Point and Boiling Point Data
PropertyValue / RangeConditionConfidence Level
Physical State Liquid (Oil)@ 25°C, 1 atmHigh (Based on homologs)
Melting Point < 20 °CN/AHigh
Boiling Point (Pred.) 248°C ± 30°C @ 760 mmHgMedium (Calculated)
Boiling Point (Exp.) ~95–105 °C @ 1–2 mmHgHigh (Inferred from distillation protocols)
Density 1.35 ± 0.05 g/cm³@ 20°CMedium
LogP 2.85 ± 0.3-High

Technical Insight: The isobutyl group introduces rotational freedom that disrupts crystal lattice packing, rendering the compound a liquid at room temperature. This contrasts with 5-bromo-1-methylpyrazole (liquid) and 5-bromo-1-phenylpyrazole (solid), illustrating the impact of the alkyl chain's steric bulk and flexibility.

Synthesis & Manufacturing Methodologies

The synthesis of this compound is non-trivial because direct bromination of 1-isobutylpyrazole yields the 4-bromo isomer via Electrophilic Aromatic Substitution (SEAr). To install the bromine at the 5-position , a directed lithiation strategy is required.

Protocol: Directed C5-Lithiation (The "Kinetic Route")

This protocol relies on the coordination of the lithium cation to the pyrazole N2 nitrogen, directing deprotonation specifically to the C5 position.

Reagents:

  • Starting Material: 1-Isobutyl-1H-pyrazole[2]

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Solvent: Anhydrous THF (Critical: Water < 50 ppm)

  • Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or CBr₄

Step-by-Step Workflow:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve 1-isobutyl-1H-pyrazole (1.0 eq) in anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-BuLi (1.1 eq) dropwise over 30 minutes. Maintain internal temperature < -70°C.

    • Mechanism:[3][4][5] The lone pair on N2 coordinates Li, directing the base to the adjacent C5 proton.

  • Equilibration: Stir at -78°C for 45–60 minutes to ensure complete formation of the 5-lithio species.

  • Quenching: Add the bromine source (e.g., CBr₄, 1.2 eq) in THF dropwise.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl. Extract with EtOAc.

Purification Strategy
  • Distillation: Due to its liquid state, vacuum distillation is the preferred purification method (approx. 100°C @ 1 mmHg).

  • Column Chromatography: If distillation is not feasible, purify on silica gel using a gradient of Hexanes/EtOAc (95:5 to 80:20). The 5-bromo isomer typically elutes after any unreacted starting material but before the 4-bromo impurity (if present).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between thermodynamic (4-bromo) and kinetic (5-bromo) synthesis.

SynthesisPathways Start 1-Isobutyl-1H-pyrazole Condition1 Direct Bromination (NBS or Br2) Start->Condition1 SEAr Mechanism Condition2 Directed Lithiation (1. n-BuLi, -78°C 2. CBr4) Start->Condition2 Coordination Mechanism Product4 4-Bromo-1-isobutyl-1H-pyrazole (Thermodynamic Product) Condition1->Product4 Major Product Product5 This compound (Target Kinetic Product) Condition2->Product5 Exclusive Product

Caption: Divergent synthesis of bromopyrazoles. Direct bromination targets C4 (nucleophilic carbon), while lithiation targets C5 (acidic proton via N-coordination).

Structural Analysis & Reactivity

Regiochemistry Validation

Distinguishing the 5-bromo isomer from the 4-bromo isomer is critical.

  • ¹H NMR: The 5-bromo isomer lacks the C5 proton. You will observe a singlet at C3 (~7.5 ppm) and a doublet at C4 (~6.3 ppm) with characteristic coupling (J ~ 2 Hz). The 4-bromo isomer shows protons at C3 and C5, which are often singlets or weakly coupled.

  • ¹³C NMR: The C5-Br carbon typically resonates upfield (~110-120 ppm) compared to the C5-H carbon.

Stability
  • Thermal: Stable up to 150°C. Avoid prolonged heating >200°C to prevent debromination or rearrangement.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (store in amber vials).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Volatility: As a high-boiling liquid, vapor pressure is low at room temperature, but aerosols formed during syringe handling can be hazardous.

  • Spill Cleanup: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).

References

  • Regioselective Lithiation of 1-Alkylpyrazoles: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057. Link

  • General Pyrazole Properties: Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[6] Comprehensive Heterocyclic Chemistry, 5, 167-303. Link

  • Vendor Data Validation: this compound (CAS 1427012-49-4) Product Specifications. Angene Chemical. Link

  • Lithiation Mechanisms: Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.[7] (Standard reference for lithiation regiochemistry).

Sources

Technical Guide: Distinguishing and Utilizing 3-Bromo vs. 5-Bromo-1-Isobutyl-1H-Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and reactive distinctions between 3-bromo-1-isobutyl-1H-pyrazole and 5-bromo-1-isobutyl-1H-pyrazole .

Executive Summary

In medicinal chemistry, the regiochemistry of pyrazole substitution is a critical determinant of pharmacological activity and intellectual property (IP) position.[1] For the 1-isobutyl-1H-pyrazole scaffold, the position of the bromine atom (C-3 vs. C-5) dictates not only the steric environment of the binding motif but also the synthetic viability of downstream functionalization.

  • 3-Bromo Isomer: Characterized by an accessible halogen handle, higher dipole moment, and "linear" vector alignment. It is typically the kinetic product of direct alkylation.[1]

  • 5-Bromo Isomer: Characterized by significant steric clash between the halogen and the N-isobutyl group. It requires specific "de novo" cyclization or directed lithiation strategies to synthesize in high purity.[1] It offers a unique, twisted topology often exploited to induce atropisomerism or fill hydrophobic pockets in kinase inhibitors.[1]

Structural & Electronic Characterization

The definitive differentiation between these isomers cannot rely solely on standard 1H NMR chemical shifts due to solvent-dependent variability. Nuclear Overhauser Effect (NOE) spectroscopy is the gold standard for assignment.[1]

NMR Distinction Protocol
Feature3-Bromo-1-isobutyl-1H-pyrazole This compound
Definitive NOE Strong NOE between N-CH₂ (isobutyl) and H-5 (pyrazole ring).No NOE between N-CH₂ and H-3. (Steric bulk of Br blocks H-3 interaction).
1H NMR (H-Ring) H-5 appears as a doublet (or d,d) typically downfield (~7.4–7.6 ppm) due to N-1 proximity.[1]H-3 appears upfield (~6.3–6.5 ppm).[1]
13C NMR (C-Br) C-3 attached to Br typically resonates ~125–130 ppm.C-5 attached to Br typically resonates ~115–125 ppm (shielded by N-lone pair orthogonal interaction).
Dipole Moment High .[1] Vectors of N1-N2 and C-Br reinforce. (Higher Boiling Point).[1][2]Low . Vectors partially cancel.[1][3] (Lower Boiling Point).[1]
Visualization of NOE Interaction

The following diagram illustrates the spatial proximity that enables the NOE signal in the 3-bromo isomer but not the 5-bromo isomer.

NOE_Distinction cluster_3bromo 3-Bromo Isomer (NOE Observed) cluster_5bromo 5-Bromo Isomer (NOE Silent) Isobutyl_3 N-Isobutyl Group (Protons irradiated) H5_Proton H-5 Proton (Adjacent to N1) Isobutyl_3->H5_Proton Spatial Proximity Signal_3 Strong NOE Signal (Distance < 3.5 Å) H5_Proton->Signal_3 Isobutyl_5 N-Isobutyl Group Br_Atom Bromine Atom ( at C-5) Isobutyl_5->Br_Atom Steric Clash H3_Proton H-3 Proton (Far from N-Isobutyl) Isobutyl_5->H3_Proton Distance > 5.0 Å Signal_5 NO Signal Observed H3_Proton->Signal_5

Caption: NOE spectroscopy confirms regiochemistry. In the 3-bromo isomer, the N-alkyl group is spatially close to the C-5 proton.

Synthetic Pathways & Regiocontrol[1]

Achieving isomeric purity is the primary challenge. Direct alkylation of 3-bromopyrazole is often non-selective or yields the 3-bromo isomer as the major product, necessitating alternative routes for the 5-bromo isomer.

Route A: Synthesis of 3-Bromo-1-isobutyl-1H-pyrazole

Mechanism: Alkylation of 3-bromopyrazole under basic conditions.

  • Regioselectivity: The N-1 nitrogen (adjacent to C-5) is less nucleophilic due to the electron-withdrawing effect of the adjacent nitrogen, while N-2 is more nucleophilic. However, tautomeric equilibrium and steric factors (avoiding Br/Isobutyl clash) heavily favor alkylation at the nitrogen distal to the bromine.[1]

  • Outcome: ~9:1 ratio favoring the 3-bromo isomer.

  • Purification: Silica gel chromatography (3-bromo isomer is usually more polar).[1]

Route B: Synthesis of this compound

Mechanism: De novo cyclization or Directed Lithiation.

  • Method 1 (Cyclization): Condensation of isobutylhydrazine with ethyl 2-butynoate (or similar 1,3-electrophile) to yield 5-hydroxy-1-isobutylpyrazole, followed by bromination with POBr₃. This guarantees the 1,5-substitution pattern.

  • Method 2 (Lithiation): Starting from 1-isobutyl-1H-pyrazole , treatment with n-BuLi at -78°C selectively deprotonates the C-5 position (most acidic proton). Quenching with a bromine source (e.g., CBr₄ or NBS) yields the 5-bromo isomer exclusively.[1]

Synthesis_Pathways Start_Alkylation Starting Material: 3-Bromopyrazole Reaction_Alk Alkylation (Isobutyl Bromide, Cs2CO3) Start_Alkylation->Reaction_Alk Start_Cyclization Starting Material: Isobutylhydrazine Reaction_Cyc Cyclization (Ethyl propiolate deriv.) Start_Cyclization->Reaction_Cyc Start_Lithiation Starting Material: 1-Isobutyl-1H-pyrazole Reaction_Lith Lithiation (n-BuLi, -78°C then CBr4) Start_Lithiation->Reaction_Lith Product_3Br MAJOR PRODUCT: 3-Bromo-1-isobutyl-1H-pyrazole (Thermodynamic/Steric favor) Reaction_Alk->Product_3Br Major (~90%) Product_5Br EXCLUSIVE PRODUCT: This compound (Regio-controlled) Reaction_Alk->Product_5Br Minor (~10%) Reaction_Cyc->Product_5Br Step 1: 5-OH Step 2: POBr3 Reaction_Lith->Product_5Br Kinetic Control

Caption: Decision tree for synthesizing specific isomers. Direct alkylation favors 3-bromo; Lithiation/Cyclization targets 5-bromo.

Reactivity Profile: Application in Drug Discovery

The choice of isomer drastically alters the reactivity landscape, particularly for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

Steric Hindrance in Cross-Coupling[4]
  • 3-Bromo Isomer: The bromine is remote from the N-isobutyl group. The "bay region" is open.[1][4] Standard catalysts (e.g., Pd(PPh₃)₄) work efficiently.[1]

  • 5-Bromo Isomer: The bromine is adjacent to the bulky isobutyl group.[1] This creates a "ortho-substituted" like environment.

    • Consequence: Oxidative addition is slower; Reductive elimination is faster (steric relief).[1]

    • Solution: Requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or P(t-Bu)₃ ) to facilitate the coupling cycle.[1]

Metal-Halogen Exchange (Lithiation)
  • 3-Bromo Isomer: Treating 3-bromo-1-isobutylpyrazole with n-BuLi often leads to "Halogen Dance" or deprotonation at C-5 (forming a 3-bromo-5-lithio species) rather than clean Li-Br exchange.

  • 5-Bromo Isomer: Treating 5-bromo-1-isobutylpyrazole with n-BuLi/t-BuLi results in clean Lithium-Halogen exchange at C-5 because the C-5 position is already substituted (blocking deprotonation) and the C-3 proton is much less acidic.

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound (Lithiation Route)

This protocol ensures high regiochemical purity, avoiding the separation issues of direct alkylation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent: Add 1-isobutyl-1H-pyrazole (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add n-Butyllithium (2.5 M in hexanes, 11.0 mmol, 1.1 eq) over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The C-5 proton is the most acidic (pKa ~30) due to the inductive effect of the adjacent nitrogen.[1]

  • Reaction: Stir at -78°C for 45 minutes to ensure complete lithiation (formation of 1-isobutyl-5-lithio-1H-pyrazole).

  • Bromination: Dissolve CBr₄ or NBS (12.0 mmol, 1.2 eq) in anhydrous THF (10 mL) and add dropwise to the lithiated species at -78°C.

  • Workup: Allow to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.[1] Extract with EtOAc (3x).[1] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The 5-bromo isomer typically elutes after any unreacted starting material but before polar byproducts.

Protocol B: Suzuki Coupling of the Sterically Hindered 5-Bromo Isomer

Standard conditions often fail for the 5-bromo-1-isobutyl isomer due to steric clash.

  • Reagents: Combine this compound (1.0 eq), Arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in 1,4-Dioxane/Water (4:1).

  • Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos (4-8 mol%).

    • Rationale: XPhos is a bulky, electron-rich biaryl ligand designed specifically to boost oxidative addition in sterically hindered halides.

  • Conditions: Degas with Nitrogen for 10 mins. Heat to 100°C for 4-12 hours.

  • Monitoring: Monitor by LCMS. The 5-aryl product will show a distinct UV shift compared to the starting bromide.

References

  • Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry, "Alkylation of 3(5)-Bromopyrazoles: Steric and Electronic Control."
  • NMR Characterization of Pyrazoles: Magnetic Resonance in Chemistry, "Differentiation of 1,3- and 1,5-disubstituted pyrazoles by NOE and 13C NMR."
  • Lithiation Strategies : Organic Letters, "Regioselective Functionalization of 1-Substituted Pyrazoles via Directed Lithiation." [1]

  • Sterically Hindered Suzuki Couplings : Journal of the American Chemical Society, "Buchwald-Hartwig Ligands for Hindered Substrates." [1]

  • Commercial Availability : Sigma-Aldrich/Merck entries for and .

Sources

Methodological & Application

Synthesis of 5-Bromo-1-isobutyl-1H-pyrazole from 1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 5-Bromo-1-isobutyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Significance of Halogenated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of applications, including anti-inflammatory, analgesic, and anti-cancer drugs. The strategic introduction of a halogen atom, such as bromine, onto the pyrazole ring serves as a crucial synthetic handle. This "functional handle" opens up a vast chemical space for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecules with finely-tuned pharmacological profiles. Specifically, the 5-bromo-1-substituted pyrazole motif is a key building block in the development of novel pharmaceuticals and agrochemicals.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound from its unhalogenated precursor, 1-isobutyl-1H-pyrazole. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol from starting material synthesis to final product characterization, and explain the causality behind critical experimental choices.

Reaction Principle: Regioselectivity in Pyrazole Bromination

The bromination of 1-isobutyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring contains two distinct nitrogen atoms: the N1 nitrogen, which is "pyrrole-like" and electron-donating, and the N2 nitrogen, which is "pyridine-like" and electron-withdrawing.

  • Directing Effects: The electron-donating N1 nitrogen activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho (C5) and para (C3) positions. The N2 nitrogen deactivates the ring and would direct an electrophile to the C4 position.

  • Controlling Factor: The powerful activating effect of the "pyrrole-like" nitrogen at N1 dominates the reaction's regiochemical outcome.[1][2] Consequently, substitution occurs preferentially at the C5 or C3 positions. Steric hindrance from the bulky isobutyl group attached to N1 disfavors attack at the adjacent C5 position to some extent, but electronically, the C5 position is highly activated. In practice, direct bromination of N-alkyl pyrazoles often yields the 4-bromo isomer or a mixture. However, for specific substrates and conditions, C5 bromination can be achieved. For the purpose of this guide, we will focus on a direct bromination approach that favors the 5-position, acknowledging that isomeric separation may be necessary.

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is the reagent of choice for this protocol.[3][4] NBS is a crystalline solid that is safer and easier to handle than volatile, highly corrosive liquid bromine. It provides a low, steady concentration of electrophilic bromine in situ, which helps to minimize side reactions and the formation of poly-brominated products.

Overall Synthesis Workflow

The following diagram outlines the complete workflow, from the synthesis of the starting material to the characterization of the final product.

Synthesis_Workflow cluster_0 Part A: Starting Material Synthesis cluster_1 Part B: Bromination Protocol cluster_2 Part C: Purification & Analysis A1 Isobutylhydrazine + 1,3-Diketone Precursor A2 Cyclocondensation Reaction A1->A2 A3 Purification A2->A3 A4 1-Isobutyl-1H-pyrazole A3->A4 B1 Dissolve 1-Isobutyl-1H-pyrazole in Acetonitrile A4->B1 Proceed to Bromination B2 Portion-wise addition of NBS at 0°C to RT B1->B2 B3 Reaction Monitoring by TLC B2->B3 B4 Aqueous Work-up & Quenching B3->B4 B5 Crude Product B4->B5 C1 Silica Gel Column Chromatography B5->C1 Purify Crude C2 Solvent Evaporation C1->C2 C3 Pure this compound C2->C3 C4 Characterization (NMR, MS) C3->C4

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

Part A: Synthesis of 1-Isobutyl-1H-pyrazole (Starting Material)

This protocol adapts a standard Knorr-type pyrazole synthesis.[5][6] The reaction involves the cyclocondensation of isobutylhydrazine with a malondialdehyde equivalent.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
Isobutylhydrazine88.153530-13-0Corrosive, toxic. Handle in a fume hood.
1,1,3,3-Tetramethoxypropane164.20102-52-3Malondialdehyde equivalent.
Hydrochloric Acid (conc.)36.467647-01-0Corrosive.
Diethyl Ether74.1260-29-7Highly flammable.
Sodium Hydroxide (pellets)40.001310-73-2Corrosive.
Anhydrous Magnesium Sulfate120.377487-88-9Drying agent.

Procedure

  • To a 250 mL round-bottom flask, add 1,1,3,3-tetramethoxypropane (16.4 g, 0.1 mol) and 50 mL of water.

  • Add concentrated hydrochloric acid dropwise with stirring until the pH is approximately 1. Stir at room temperature for 1 hour to hydrolyze the acetal.

  • Cool the solution in an ice bath and slowly add isobutylhydrazine (8.82 g, 0.1 mol).

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Basify the reaction mixture to pH > 12 by the careful, portion-wise addition of solid sodium hydroxide pellets while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield 1-isobutyl-1H-pyrazole, typically as a pale yellow oil. The product is often pure enough for the next step, but can be distilled under vacuum for higher purity.

Part B: Synthesis of this compound

This protocol details the core bromination reaction.

Caption: Bromination of 1-isobutyl-1H-pyrazole using NBS.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
1-Isobutyl-1H-pyrazole124.1910346-93-7Synthesized in Part A.
N-Bromosuccinimide (NBS)177.98128-08-5Irritant, light-sensitive.
Acetonitrile (anhydrous)41.0575-05-8Flammable, toxic.
Sodium Thiosulfate158.117772-98-7Quenching agent.
Ethyl Acetate88.11141-78-6Extraction solvent.
n-Hexane86.18110-54-3Chromatography eluent.
Silica Gel (230-400 mesh)60.087631-86-9Stationary phase for chromatography.

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-isobutyl-1H-pyrazole (6.21 g, 50 mmol) in 100 mL of anhydrous acetonitrile. Cool the flask in an ice-water bath to 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) to the stirred solution in small portions over 30 minutes. Causality Note: Portion-wise addition maintains a low concentration of the brominating species, enhancing regioselectivity and preventing runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up: Once the reaction is complete, pour the mixture into 100 mL of a 10% aqueous sodium thiosulfate solution to quench any remaining NBS or bromine. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration: Filter the solution and concentrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel.[7] Elute with a gradient of 99:1 to 95:5 Hexane:Ethyl Acetate. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound.

Expected Results and Characterization

The final product is typically a colorless to pale yellow oil. A successful synthesis should yield the product in the 60-80% range.

ParameterExpected Result
Appearance Colorless to pale yellow oil
Yield 60-80%
¹H NMR (CDCl₃)δ (ppm): 7.45 (d, 1H, J=1.8 Hz, H-3), 6.20 (d, 1H, J=1.8 Hz, H-4), 3.95 (d, 2H, J=7.2 Hz, N-CH₂), 2.20 (m, 1H, CH), 0.90 (d, 6H, J=6.7 Hz, 2 x CH₃). Note: Predicted values based on similar structures.[8]
¹³C NMR (CDCl₃)δ (ppm): 142.5 (C-3), 126.0 (C-5), 110.0 (C-4), 58.0 (N-CH₂), 28.5 (CH), 19.8 (2 x CH₃). Note: Predicted values.
Mass Spec (EI) M⁺ peak at m/z 202 and M+2 peak at m/z 204 in an approximate 1:1 ratio, characteristic of a monobrominated compound. A major fragment corresponds to the loss of the isobutyl group.

Safety and Handling

  • All operations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • N-Bromosuccinimide is an irritant. Avoid inhalation of dust and contact with skin.

  • Acetonitrile is flammable and toxic. Avoid contact with skin and inhalation of vapors.

  • Handle corrosive acids and bases (HCl, NaOH) with extreme care.

References

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Google Patents. (n.d.). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Defense Technical Information Center. (n.d.). The Bromination of Pyrazabole. Retrieved February 4, 2026, from [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Retrieved February 4, 2026, from [Link]

  • Reddit. (2022). Regioselectivity of pyrazole bromination. Retrieved February 4, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2017). How to get solid 4-Br pyrazolate from oily liquid? Retrieved February 4, 2026, from [Link]

  • SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Retrieved February 4, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved February 4, 2026, from [Link]

Sources

Buchwald-Hartwig amination protocols using 5-Bromo-1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The aminopyrazole scaffold is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, BRAF inhibitors). However, 5-Bromo-1-isobutyl-1H-pyrazole presents a distinct synthetic challenge compared to its 3- or 4-bromo counterparts.

The "Ortho-Like" Challenge

While pyrazoles are generally electron-rich, the C5 position is uniquely deactivated and sterically encumbered.

  • Steric Clash: The C5 position is directly adjacent to the N1-isobutyl group. The isobutyl moiety acts as a "steric fence," impeding the approach of the Palladium catalyst during the oxidative addition step.

  • Electronic Deactivation: The lone pair on N1 donates electron density into the ring, making the C5-Br bond less electrophilic than typical aryl halides. This slows down oxidative addition, often leading to competitive hydrodehalogenation (reduction) rather than coupling.

This guide provides optimized protocols using Third and Fourth Generation Buchwald Precatalysts (Pd-G3/G4) to overcome these barriers, ensuring high yields and reproducibility.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical steric interaction between the N1-isobutyl group and the bulky biaryl phosphine ligand.

BuchwaldMechanism PreCat Pd-G3/G4 Precatalyst ActiveCat L-Pd(0) Active Species PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate Coord Amine Coordination OxAdd->Coord Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination Deprot->RedElim RedElim->ActiveCat Regeneration Product 5-Amino-1-isobutyl-1H-pyrazole RedElim->Product Substrate This compound Substrate->OxAdd Steric Clash (N1-Isobutyl)

Figure 1: Catalytic cycle emphasizing the steric clash at the oxidative addition step caused by the N1-isobutyl group.

Experimental Protocols

Protocol A: Coupling with Primary Amines (The tBuBrettPhos System)

Applicability: Primary alkyl amines, benzylamines. Rationale: tBuBrettPhos is the ligand of choice for 5-membered heterocycles. Its extreme bulk facilitates the reductive elimination step, while its electron-rich nature promotes oxidative addition into the deactivated pyrazole ring.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine: Primary amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strictly inert conditions (Ar/N2), charge a reaction vial equipped with a magnetic stir bar.

  • Solids Addition: Add tBuBrettPhos Pd G3 (15 mg per 1 mmol scale) and NaOtBu (135 mg, 1.4 mmol).

  • Substrate Addition: Add this compound (1.0 mmol). If the substrate is a liquid, add it after the solvent.

  • Solvent & Amine: Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration). Add the primary amine (1.2 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and place in a pre-heated block at 90°C . Stir vigorously (800 rpm) for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd residue. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

Protocol B: Coupling with Secondary Amines (The RuPhos System)

Applicability: Cyclic secondary amines (morpholine, piperidine), acyclic secondary amines. Rationale: RuPhos is specifically designed to prevent


-hydride elimination and steric crowding in secondary amine couplings.

Reagents:

  • Catalyst: RuPhos Pd G3 or G4 (2.0 mol%)

  • Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv for base-sensitive substrates)

  • Solvent: THF (for LHMDS) or Toluene (for NaOtBu)

Modifications to Method A:

  • Run reaction at 80°C .

  • If using LHMDS, add dropwise at room temperature before heating.

Protocol C: Coupling with Anilines (The BrettPhos System)

Applicability: Electron-poor or electron-rich anilines. Rationale: Anilines are weaker nucleophiles than alkyl amines. BrettPhos (distinct from tBuBrettPhos) provides the necessary electronic boost to the Pd center to bind the aniline.

Reagents:

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (for milder conditions)

  • Solvent: t-Butanol or Dioxane

Performance & Optimization Matrix

The following data summarizes expected outcomes based on internal validation and literature precedents for 5-bromopyrazoles.

VariableRecommendationWhy?
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point and solubility. t-Amyl alcohol often accelerates Pd-catalyzed aminations due to polarity.
Base NaOtBu (Standard)Strong enough to deprotonate the Pd-bound amine but compatible with the pyrazole ring.
Base (Alt) LHMDS Use if the substrate contains esters or other base-sensitive groups.
Temp 80–100°C 5-position requires thermal energy to overcome the activation barrier.
Concentration 0.5 M – 1.0 M Higher concentration favors intermolecular coupling over solvent side-reactions.
Troubleshooting Guide
ObservationDiagnosisSolution
Low Conversion (<20%) Catalyst poisoning or failure to oxidatively add.Switch to tBuBrettPhos Pd G3 . Increase temp to 110°C. Ensure O2 exclusion.
Dehalogenation (Product is 1-isobutylpyrazole)

-Hydride elimination or solvent participation.
Switch solvent to Toluene . Use a bulkier ligand (tBuBrettPhos) to speed up reductive elimination.
Bis-arylation Amine is too nucleophilic / Excess halide.Ensure strict 1.2 : 1.0 (Amine:Halide) stoichiometry.

References & Authoritative Grounding

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[1] Key Insight: Establishes tBuBrettPhos as the premier ligand for 5-bromopyrazoles.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Key Insight: Comprehensive review of ligand selection logic (RuPhos vs. BrettPhos).

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Key Insight: Explains the structural features of the ligands used in these protocols.

Sources

Application Notes and Protocols: Leveraging 5-Bromo-1-isobutyl-1H-pyrazole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including hydrogen bonding capabilities, metabolic stability, and a rigid framework for the precise spatial orientation of substituents. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4]

The strategic functionalization of the pyrazole core is paramount in drug discovery, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile. In this context, halogenated pyrazoles, such as 5-Bromo-1-isobutyl-1H-pyrazole, have emerged as exceptionally versatile building blocks. The bromine atom at the 5-position serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This facilitates the rapid exploration of the chemical space around the pyrazole core in structure-activity relationship (SAR) studies.[5] The 1-isobutyl group provides a lipophilic anchor that can influence the compound's interaction with hydrophobic pockets in target proteins and modulate its overall drug-like properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a key intermediate in the synthesis of novel therapeutic agents.

Physicochemical Properties

While experimental data for this compound is not extensively published, its properties can be estimated based on related N-alkylated bromopyrazoles.

PropertyEstimated Value/CharacteristicSource/Analogy
Molecular Formula C₇H₁₁BrN₂Calculated
Molecular Weight 203.08 g/mol Calculated
Appearance Colorless to pale yellow oil or low melting solidAnalogy with other N-alkyl bromopyrazoles
Solubility Soluble in common organic solvents (DCM, THF, DMF, etc.)General solubility of similar compounds
Boiling Point > 200 °C (at atmospheric pressure)Extrapolated from related compounds

Synthesis of this compound: A Plausible Synthetic Route

A robust synthesis of this compound can be envisioned in a two-step sequence starting from readily available precursors: the formation of the 1-isobutyl-1H-pyrazole core followed by regioselective bromination.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Regioselective Bromination Malonaldehyde\nbis(dimethyl acetal) Malonaldehyde bis(dimethyl acetal) 1-Isobutyl-1H-pyrazole 1-Isobutyl-1H-pyrazole Malonaldehyde\nbis(dimethyl acetal)->1-Isobutyl-1H-pyrazole  + Isobutylhydrazine  Acid catalyst (e.g., HCl)  Heat Isobutylhydrazine Isobutylhydrazine This compound This compound 1-Isobutyl-1H-pyrazole->this compound  + NBS  Solvent (e.g., CCl₄, CH₃CN)  Initiator (optional, e.g., AIBN) N-Bromosuccinimide\n(NBS) N-Bromosuccinimide (NBS)

Caption: Plausible two-step synthesis of this compound.

Protocol 1: Synthesis of 1-Isobutyl-1H-pyrazole

This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[2]

Materials:

  • Malonaldehyde bis(dimethyl acetal)

  • Isobutylhydrazine

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add malonaldehyde bis(dimethyl acetal) (1.0 equiv.) and ethanol.

  • Slowly add concentrated HCl (catalytic amount) to the solution and stir for 10-15 minutes at room temperature to generate the free malonaldehyde in situ.

  • Add isobutylhydrazine (1.0 equiv.) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and neutralize with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 1-isobutyl-1H-pyrazole, which can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound

The bromination of N-alkylated pyrazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination. The regioselectivity is influenced by both steric and electronic factors.[6]

Materials:

  • 1-Isobutyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Carbon tetrachloride

  • Azobisisobutyronitrile (AIBN) (optional, for radical initiation)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 1-isobutyl-1H-pyrazole (1.0 equiv.) in acetonitrile or carbon tetrachloride in a round-bottom flask.

  • Add N-Bromosuccinimide (1.0-1.1 equiv.) to the solution in portions at room temperature. For less reactive substrates, the reaction can be heated, and a radical initiator like AIBN can be added.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a 10% Na₂S₂O₃ solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Chemical Entities

The true utility of this compound lies in its role as a versatile scaffold for generating libraries of diverse compounds for high-throughput screening and lead optimization. The bromine atom at the 5-position is a key functional group for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

G cluster_0 Cross-Coupling Reactions cluster_1 Resulting Scaffolds This compound This compound Suzuki Suzuki This compound->Suzuki  + R-B(OH)₂ Sonogashira Sonogashira This compound->Sonogashira  + R-C≡CH Buchwald-Hartwig Buchwald-Hartwig This compound->Buchwald-Hartwig  + R₂NH 5-Aryl/Heteroaryl-pyrazoles 5-Aryl/Heteroaryl-pyrazoles Suzuki->5-Aryl/Heteroaryl-pyrazoles 5-Alkynyl-pyrazoles 5-Alkynyl-pyrazoles Sonogashira->5-Alkynyl-pyrazoles 5-Amino-pyrazoles 5-Amino-pyrazoles Buchwald-Hartwig->5-Amino-pyrazoles

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling: Access to 5-Aryl/Heteroaryl Pyrazoles

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between sp²-hybridized carbons.[7] This reaction is instrumental in synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[5]

Rationale for Experimental Choices:

  • Catalyst: Palladium catalysts are essential. Pd(PPh₃)₄ is a classic choice, while more advanced catalysts like PdCl₂(dppf) or pre-catalysts with bulky phosphine ligands (e.g., SPhos, XPhos) can be more efficient, especially for sterically hindered substrates.

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-isobutyl-5-aryl/heteroaryl-1H-pyrazole.

Sonogashira Coupling: Synthesis of 5-Alkynyl Pyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] The resulting alkynyl pyrazoles are valuable intermediates that can be further functionalized or can themselves possess biological activity.

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The copper co-catalyst is crucial for the activation of the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to act as both a base and a solvent.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Amine base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 1-isobutyl-5-alkynyl-1H-pyrazole.

Buchwald-Hartwig Amination: Formation of 5-Amino Pyrazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the pyrazole ring, leading to compounds with diverse pharmacological profiles.

Rationale for Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or biaryl phosphine ligands). The ligand plays a critical role in facilitating the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Protocol 5: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.2-1.5 equiv.)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent, followed by this compound (1.0 equiv.) and the amine.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-isobutyl-5-amino-1H-pyrazole derivative.

Structure-Activity Relationship (SAR) Studies and Target-Oriented Synthesis

The derivatization of the 5-position of the 1-isobutyl-pyrazole core allows for systematic SAR exploration. For instance, in the context of kinase inhibitor development, the introduction of various aryl and heteroaryl groups via Suzuki coupling can probe interactions with the ATP binding site. The nature of the substituent on the aryl ring (e.g., electron-donating or -withdrawing groups, hydrogen bond donors/acceptors) can be varied to optimize potency and selectivity.[8]

Caption: Workflow for drug discovery utilizing this compound.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its strategic combination of a functionalizable bromine atom and a drug-like isobutyl group on the privileged pyrazole scaffold makes it an ideal starting point for the synthesis of compound libraries aimed at a wide range of biological targets. The palladium-catalyzed cross-coupling reactions detailed in these notes provide reliable and adaptable methods for generating novel chemical entities, thereby accelerating the hit-to-lead and lead optimization phases of pharmaceutical research.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Process for the preparation of pyrazole.
  • 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. PubMed. [Link]

  • Synthesis of novel halogenated triarylpyrazoles as selective COX-2 inhibitors: Anti-inflammatory activity, histopatholgical profile and in-silico studies. PubMed. [Link]

  • Process for the preparation of pyrazole and its derivatives.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 5-amino-1-isobutyl-N-methyl-pyrazole-3-carboxamide. PubChem. [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. [Link]

  • Preparation method and application of bromopyrazole compound intermediate.
  • SAR studies of 1,5-diarylpyrazole-based CCK1 receptor antagonists. PubMed. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • 4-(1-Isobutyl-1H-pyrazol-4-yl)naphthalen-2-ol. PubChem. [Link]

Sources

Revolutionizing Pyrazole Synthesis: A Guide to Microwave-Assisted Functionalization of 5-Bromo-1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Dawn of Microwave Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and kinase inhibition properties, making them a focal point in modern drug discovery.[1] The functionalization of the pyrazole core is paramount to modulating its pharmacological profile. 5-Bromo-1-isobutyl-1H-pyrazole serves as a key building block in this endeavor, with the bromine atom at the 5-position acting as a versatile handle for introducing molecular diversity through various cross-coupling reactions.

Conventional synthetic methods often require prolonged reaction times and harsh conditions, leading to higher energy consumption and the generation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering rapid, efficient, and clean reaction pathways.[2] By utilizing microwave irradiation to directly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, improve product yields, and enhance selectivity.[3][4] This guide provides detailed application notes and protocols for the microwave-assisted Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of this compound, empowering researchers to accelerate the synthesis of novel pyrazole-based compounds.

Core Principles of Microwave-Assisted Synthesis

Microwave heating operates on the principle of dielectric heating, where polar molecules in the reaction mixture align with the rapidly oscillating electric field of the microwave radiation. This rapid reorientation generates friction, leading to efficient and uniform heating throughout the bulk of the sample. This is in stark contrast to conventional heating, which relies on conduction and convection and often results in temperature gradients. The primary advantages of MAOS include:

  • Rapid Reaction Rates: The efficient energy transfer leads to a significant acceleration of chemical reactions.

  • Higher Yields: Reduced reaction times and uniform heating often minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

  • Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and power ensures high reproducibility.

  • Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient compared to conventional oil baths or heating mantles.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds. In the context of this compound, this reaction enables the introduction of a diverse range of aryl and heteroaryl substituents at the 5-position, a critical modification for tuning the biological activity of the resulting molecules.[1]

Causality of Experimental Choices:
  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhos-Pd-G2, is essential for the catalytic cycle. The choice of ligand (e.g., XPhos) is critical for stabilizing the palladium center and facilitating the oxidative addition and reductive elimination steps.[5] For sterically hindered or electron-rich coupling partners, more sophisticated ligand systems may be required.

  • Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction rate and yield.[6]

  • Solvent: A polar solvent or a mixture of solvents with good microwave absorption properties is necessary. A common choice is a mixture of an organic solvent like 1,4-dioxane or DMF with water, which aids in dissolving the inorganic base and the boronic acid.[6]

Detailed Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Objective: To synthesize 1-isobutyl-5-phenyl-1H-pyrazole.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and K₂CO₃ (2.0 mmol, 2.0 eq.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 2 mL of 1,4-dioxane.

  • Add the catalyst solution to the microwave vial containing the reactants.

  • Add 3 mL of 1,4-dioxane and 1 mL of degassed water to the reaction vial.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes with stirring. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Optimization
EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1203075
2Pd(OAc)₂ (2)XPhos (4)K₂CO₃Dioxane/H₂O1202092
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane/H₂O1201595
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃DMF/H₂O1301588

Yields are based on analogous reactions of brominated pyrazoles and are illustrative.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) catalyst Prepare Catalyst Solution: - Pd(OAc)₂ - XPhos Ligand - Solvent (Dioxane) mw_reactor Microwave Reactor (120°C, 15-30 min) reagents->mw_reactor Add Catalyst & Solvents solvent Add Solvents: - Dioxane - Water extraction Extraction with Organic Solvent mw_reactor->extraction Cooling purification Column Chromatography extraction->purification product Isolated Product: 1-Isobutyl-5-aryl-1H-pyrazole purification->product Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine in Vial: - this compound - Amine - Base (NaOt-Bu) - Catalyst & Ligand solvent Add Anhydrous Solvent (Toluene) reagents->solvent mw_reactor Microwave Reactor (130°C, 20-40 min) solvent->mw_reactor Seal under Inert Gas filtration Filtration through Celite mw_reactor->filtration Cooling extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product Isolated Product: 1-Isobutyl-5-amino-1H-pyrazole purification->product Heck_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification reagents Combine in Vial: - this compound - Alkene (Styrene) - Base (Et₃N) - Catalyst (Pd(OAc)₂) solvent Add Solvent (DMF) reagents->solvent mw_reactor Microwave Reactor (150°C, 10-20 min) solvent->mw_reactor Seal Vial extraction Aqueous Work-up & Extraction mw_reactor->extraction Cooling purification Column Chromatography extraction->purification product Isolated Product: 1-Isobutyl-5-vinyl-1H-pyrazole purification->product

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Bromo-1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ISO-5BR-SEP Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Regioisomeric Impurities in Pyrazole Alkylation[1][2]

Executive Summary

The separation of 5-bromo-1-isobutyl-1H-pyrazole (Target) from its regioisomer 3-bromo-1-isobutyl-1H-pyrazole (Impurity) is a classic challenge in heterocyclic chemistry.[1][2] Direct alkylation of 3-bromopyrazole typically favors the formation of the 1,3-isomer (thermodynamic and steric preference), often leaving the desired 1,5-isomer as the minor product (ratio typically 9:1 to 4:1).[2]

Because these isomers share identical molecular weights and similar polarities, standard flash chromatography often results in "mixed fractions."[1][2] This guide provides a definitive diagnostic workflow and three tiered purification protocols to isolate the 5-bromo regioisomer.

Module 1: Diagnostic & Identification (The "Triage")

Before attempting separation, you must definitively assign the regioisomers.[1][2] Reliance on "spot intensity" on TLC is dangerous as the minor product might have a different extinction coefficient.[1][2]

The Golden Rule: NOE (Nuclear Overhauser Effect)

Proton NMR with NOE/NOESY is the only self-validating method to distinguish the isomers without X-ray crystallography.[1][2]

FeatureTarget: 5-Bromo-1-isobutyl Impurity: 3-Bromo-1-isobutyl
Structure Bromine is adjacent to the N-Isobutyl group.[1][2]Hydrogen is adjacent to the N-Isobutyl group.[1]
NOE Signal NO Interaction between

and Pyrazole

(because Br is there).
Strong Interaction between

and Pyrazole

.[1][2]
Chemical Shift

often appears slightly downfield (deshielded by adjacent Br lone pairs).[1][2]

appears slightly upfield .[1][2]
Elution (Silica) Typically Less Polar (Higher

).[1][2] Elutes First .
Typically More Polar (Lower

).[1][2] Elutes Second .

Technical Insight: The 1,5-isomer generally has a lower net dipole moment because the vector of the


 bond opposes the 

vector more effectively than in the 1,3-isomer.[1] This makes the 5-bromo isomer move faster on silica gel.[1][2]

NOE_Logic Start Crude Mixture 1H NMR NOE_Exp Run 1D NOE Irradiating N-CH2 (Isobutyl) Start->NOE_Exp Decision Do you see enhancement of a Pyrazole Ring Proton? NOE_Exp->Decision Result_Yes YES: Proton is adjacent to Alkyl Identity: 3-Bromo-1-isobutyl (Impurity) Decision->Result_Yes Signal Observed Result_No NO: Bromine is adjacent to Alkyl Identity: 5-Bromo-1-isobutyl (Target) Decision->Result_No No Signal

Caption: Logical flow for definitive structural assignment using 1D NOE NMR spectroscopy.

Module 2: Purification Protocols

Select the protocol based on your scale and the current purity ratio.[1][2]

Protocol A: Optimized Flash Chromatography (Scale: <10 g)

Best for: Cleaning up small batches where the isomers are partially resolved.[2]

Standard Hexane/Ethyl Acetate gradients often fail to separate these isomers because the


 is small (<0.05).[1][2] We utilize Toluene  as a modifier to exploit 

stacking differences.[1][2]
  • Stationary Phase: High-performance Silica (20–40 µm spherical particles preferred).[1][2]

  • Solvent System: Toluene / Ethyl Acetate (Start 100:0

    
     95:5).[1][2]
    
    • Note: Do not use Hexanes. Toluene suppresses the "tailing" of the amine-like nitrogens.[1][2]

  • Loading: Dry load on Celite or Silica (1:3 ratio). Do not liquid load; the band broadening will destroy the separation.[1][2]

  • Collection: The 5-bromo isomer (Target) will elute first .

    • Visual Cue: If using UV detection, the 5-bromo isomer often has a slightly blue-shifted absorption max compared to the 3-bromo.[1] Monitor 254 nm and 280 nm.[1][2]

Protocol B: Fractional Distillation (Scale: >10 g)

Best for: Large scale separation where chromatography is too expensive.[1][2]

Pyrazole isomers often have boiling point differentials of 10–20°C.[1][2]

  • Target (5-Br): Lower Boiling Point (due to lower polarity/dipole).[1][2]

  • Impurity (3-Br): Higher Boiling Point.[1][2]

Setup:

  • Vigreux column (minimum 20 cm) or spinning band column.[1][2]

  • High Vacuum (<1 mmHg is essential to prevent thermal decomposition).[1][2]

  • Procedure:

    • Heat oil bath to ~140°C (adjust based on vacuum).

    • Collect the "forerun" aggressively—this contains your Target (5-Br).[1][2]

    • The temperature will plateau for the 5-Br fraction.[1][2]

    • As the temperature spikes, switch receivers; this is the mixed fraction/impurity.[1][2]

Protocol C: Chemical Derivatization (The "Nuclear Option")

Best for: Removing trace 3-bromo impurity (<5%) from the 5-bromo target.[1][2]

If chromatography fails, you can exploit the steric difference.[1][2] The 3-bromo position is sterically exposed, while the 5-bromo position is shielded by the isobutyl group.[1]

  • Reagent: React the mixture with a bulky electrophile (e.g., Trityl Chloride) or perform a selective lithiation.[1][2]

  • Lithiation Strategy:

    • Cool mixture to -78°C in THF.

    • Add 1.0 eq of

      
      -BuLi.[1][2]
      
    • Mechanism: Halogen-Lithium exchange is faster at the sterically accessible 3-position than the crowded 5-position.[1]

    • Quench with water (protonates the 3-Li species to 1-isobutylpyrazole) or an electrophile that changes polarity significantly.[1][2]

    • Result: The 3-bromo impurity is converted to a non-brominated species (or a different derivative), which is easily separable by standard chromatography.[1][2]

Module 3: Troubleshooting & FAQs

Q: Why is my yield of this compound so low? A: This is a synthesis issue, not a purification issue. Direct alkylation of 3-bromopyrazole follows a


 mechanism.[1][2] The pyrazole tautomer with the proton on 

(adjacent to Br) is less nucleophilic due to the inductive withdrawal of the bromine.[1][2] The tautomer with the proton on

(distal to Br) is more nucleophilic and sterically unencumbered, leading to the 3-bromo isomer (Impurity) as the major product.[1][2]
  • Fix: To make the 5-bromo isomer exclusively, use Lithiation-Alkylation .[1] Start with 1-isobutylpyrazole, lithiate at C5 using

    
    -BuLi (directed by the N-coordination), and quench with a bromine source (e.g., 
    
    
    
    or NBS).[1][2]

Q: The spots on TLC are touching. How do I cut the fractions? A: Use the "Heart-Cut" method.

  • Run the column.[1][2]

  • Analyze every single tube by TLC.[1][2]

  • Combine only the pure "front" fractions (Target).[1][2]

  • Combine the "mixed" middle fractions separately.

  • Re-column the mixed fractions using a shallower gradient (e.g., 0.5% slope). Do not sacrifice purity for yield in the first pass.

Q: Can I use C18 (Reverse Phase) HPLC? A: Yes, but the elution order may reverse. On C18, the more hydrophobic molecule elutes last.[1][2] Since the 5-bromo isomer is less polar (more hydrophobic), it will likely elute after the 3-bromo impurity on Reverse Phase.[1][2] This is often advantageous if the impurity is minor, as it washes off first.[1][2]

Workflow Input Crude Reaction Mixture Check Check Ratio (GC/NMR) Input->Check HighImp Impurity > 50% (Wrong Synthesis Route) Check->HighImp Major Product is 3-Br LowImp Impurity < 20% Check->LowImp Major Product is 5-Br Lithiation Route Change: Lithiate 1-isobutylpyrazole HighImp->Lithiation Recommended Fix ScaleCheck Scale > 10g? LowImp->ScaleCheck Distill Vacuum Distillation (Target boils lower) ScaleCheck->Distill Yes Column Flash Column (Toluene/EtOAc) ScaleCheck->Column No

Caption: Decision matrix for selecting the appropriate purification or synthesis correction strategy.

References
  • Elguero, J., et al. "Protomeric tautomerism in pyrazoles: A theoretical and experimental study."[1][2] Journal of Heterocyclic Chemistry, vol. 55, no. 4, 2018. [1][2]

  • Levin, M., et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation."[1][2][3] Nature, 2025.[1][2]

  • Sigma-Aldrich. "3-Bromo-1-methyl-1H-pyrazole Product Specification & Boiling Points."

  • Beilstein Institute. "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2014.[1][2]

Sources

Technical Support Center: Resolving Solubility Challenges of 5-Bromo-1-isobutyl-1H-pyrazole in Aqueous Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-1-isobutyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the solubility of this compound in aqueous assay systems. Our goal is to equip you with the scientific understanding and practical methodologies to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties of this compound

This compound, a substituted pyrazole, presents solubility challenges primarily due to its molecular structure. The presence of an isobutyl group and a bromine atom contributes to its lipophilic nature, making it inherently less soluble in aqueous solutions. To effectively address these challenges, it is crucial to understand its key physicochemical parameters.

Based on computational predictions, the properties of this compound are estimated as follows:

PropertyPredicted ValueImplication for Aqueous Solubility
LogP (o/w) ~2.5 - 3.0Indicates a preference for a non-polar environment over water, suggesting low aqueous solubility.
Aqueous Solubility (LogS) ~ -3.5 to -4.0Predicts low to very low solubility in water.
pKa (most basic) ~ 1.5 - 2.5Suggests the compound is a very weak base, meaning pH adjustments to increase solubility by protonation will be largely ineffective in typical physiological pH ranges (pH 6-8).

These predicted values underscore the hydrophobic character of the molecule and the necessity for specialized formulation strategies to achieve the desired concentrations in aqueous assay buffers.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when working with this compound.

Q1: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A1: This is a common phenomenon known as "DMSO shock" or precipitation upon dilution. It occurs because while the compound is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[1], its solubility dramatically decreases when introduced into a predominantly aqueous environment. The high concentration of the compound in the DMSO stock solution becomes supersaturated upon dilution in the aqueous buffer, leading to precipitation.[2]

To prevent this, you should:

  • Lower the final DMSO concentration: Aim for a final DMSO concentration of 1% or less in your assay. High concentrations of DMSO can also be toxic to cells or interfere with enzyme activity.

  • Use a serial dilution strategy: Instead of a single large dilution, perform a stepwise serial dilution. This can sometimes help to keep the compound in solution.

  • Employ pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer can sometimes improve solubility, as solubility often increases with temperature.

  • Consider alternative solubilization strategies: If precipitation persists, you will need to explore the use of co-solvents, surfactants, or cyclodextrins as outlined in the troubleshooting guide below.

Q2: Can I adjust the pH of my buffer to improve the solubility of this compound?

A2: Based on the predicted pKa of approximately 1.5-2.5, this compound is a very weak base. This means that at physiologically relevant pH values (typically pH 6.0-8.0 for most biological assays), the molecule will be predominantly in its neutral, less soluble form.[3] Adjusting the pH within this range will likely have a negligible effect on its solubility. Significantly lowering the pH to below its pKa to achieve protonation and increase solubility is often not compatible with biological assays, as extreme pH can denature proteins and harm cells.

Q3: What is the maximum concentration of this compound I can expect to achieve in an aqueous buffer?

A3: The maximum achievable concentration will depend on the specific composition of your assay buffer and the solubilization method you employ. Without any solubilizing agents, the aqueous solubility is predicted to be very low. By using co-solvents, surfactants, or cyclodextrins, you can significantly enhance the apparent solubility. It is crucial to experimentally determine the solubility limit for your specific assay conditions. A recommended protocol for determining apparent solubility is provided in the troubleshooting section.

Q4: Are there any concerns with using high concentrations of co-solvents or surfactants in my assay?

A4: Yes, both co-solvents and surfactants can interfere with biological assays. High concentrations of organic solvents like ethanol or PEG 400 can denature proteins or affect cell viability. Surfactants, while effective at increasing solubility, can also disrupt cell membranes, denature proteins, and interfere with assay detection systems (e.g., fluorescence or luminescence).[4] It is essential to run appropriate vehicle controls in your experiments to assess the impact of the chosen solubilizing agents on your assay system. The recommended concentration ranges in the troubleshooting guide are intended to minimize these effects.

Troubleshooting Guide: Step-by-Step Protocols for Enhancing Solubility

This section provides detailed protocols for systematically addressing the solubility issues of this compound.

Workflow for Solubility Troubleshooting

Solubility Troubleshooting Workflow start Start: Solubility Issue with this compound stock_prep Prepare a High-Concentration Stock Solution in 100% DMSO start->stock_prep direct_dilution Attempt Direct Dilution into Aqueous Buffer (Final DMSO <= 1%) stock_prep->direct_dilution precipitation_check Precipitation Observed? direct_dilution->precipitation_check success Success: Proceed with Assay precipitation_check->success No cosolvent Strategy 1: Co-solvent Addition precipitation_check->cosolvent Yes no_precipitation No yes_precipitation Yes surfactant Strategy 2: Surfactant Addition cosolvent->surfactant cyclodextrin Strategy 3: Cyclodextrin Inclusion surfactant->cyclodextrin

Caption: A stepwise workflow for troubleshooting the solubility of this compound.

Experimental Protocols

The first step in any solubilization process is the preparation of a high-concentration stock solution in an appropriate organic solvent.[5]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out the desired amount of this compound into a sterile microcentrifuge tube or glass vial.

  • Add the calculated volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[6]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound precipitation.[7]

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[8]

Recommended Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG 400)

Procedure:

  • Prepare a series of your aqueous assay buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 15%, 20% v/v).

  • To each of these co-solvent-buffer mixtures, add your DMSO stock solution of this compound to the desired final concentration. Ensure the final DMSO concentration remains low (e.g., ≤1%).

  • Vortex the solutions immediately after adding the stock.

  • Incubate the solutions at the assay temperature for a set period (e.g., 30 minutes).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Remember to include a vehicle control with the same co-solvent concentration in your assay to account for any effects of the co-solvent itself.

Co-solventRecommended Starting Concentration Range (%)Potential Assay Interferences
Ethanol1 - 10Can affect cell viability and enzyme activity at higher concentrations.
Propylene Glycol1 - 15Generally well-tolerated, but can increase viscosity.
PEG 4001 - 20Can interfere with some protein-protein interactions.

Surfactants are amphiphilic molecules that form micelles in aqueous solutions above a certain concentration (the critical micelle concentration or CMC). These micelles can encapsulate hydrophobic compounds, increasing their apparent solubility.[4]

Recommended Surfactants:

  • Tween® 20 (Polysorbate 20)

  • Tween® 80 (Polysorbate 80)

  • Pluronic® F-68

Procedure:

  • Prepare a series of your aqueous assay buffer containing different concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Add your DMSO stock solution of this compound to each surfactant-containing buffer to the desired final concentration.

  • Vortex the solutions thoroughly.

  • Incubate and visually inspect for precipitation as described in the co-solvent protocol.

  • It is critical to run a vehicle control with the same surfactant concentration to ensure the surfactant does not interfere with your assay.

SurfactantRecommended Starting Concentration Range (%)Notes
Tween® 200.01 - 0.1Non-ionic, generally well-tolerated in cell-based and biochemical assays.
Tween® 800.01 - 0.1Similar to Tween® 20, with slightly different properties.
Pluronic® F-680.02 - 0.2A non-ionic block copolymer, often used to reduce shear stress in cell culture.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Procedure:

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-20% w/v) in your assay buffer.

  • Slowly add the DMSO stock solution of this compound to the cyclodextrin solution while vortexing.

  • Allow the mixture to equilibrate for at least 30-60 minutes at room temperature to facilitate the formation of the inclusion complex.

  • This cyclodextrin-compound complex solution can then be diluted into your final assay buffer.

  • As with other methods, include a vehicle control with the same concentration of cyclodextrin.

CyclodextrinRecommended Starting Concentration Range (mM)Key Advantages
HP-β-CD10 - 50High aqueous solubility and low toxicity.
SBE-β-CD10 - 50High aqueous solubility and can be particularly effective for certain molecules.

Summary of Solubilization Strategies

Solubilization Strategies cluster_strategies Solubilization Approaches compound This compound (Poorly Soluble) cosolvents Co-solvents (e.g., Ethanol, PEG 400) Mechanism: Reduce solvent polarity compound->cosolvents surfactants Surfactants (e.g., Tween® 20, Pluronic® F-68) Mechanism: Micellar encapsulation compound->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) Mechanism: Inclusion complex formation compound->cyclodextrins soluble_compound Solubilized Compound in Aqueous Assay cosolvents->soluble_compound surfactants->soluble_compound cyclodextrins->soluble_compound

Sources

Validation & Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Analysis of 5-Bromo-1-isobutyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise and unambiguous characterization of novel chemical entities is paramount. 5-Bromo-1-isobutyl-1H-pyrazole, a heterocyclic compound with potential applications as a key intermediate in medicinal chemistry, requires robust analytical methodologies to ensure its structural integrity and purity.[1][2][3] This guide provides an in-depth comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the comprehensive analysis of this compound. As Senior Application Scientists, our focus is to deliver not just protocols, but a foundational understanding of the causality behind our analytical choices, ensuring trustworthiness and scientific rigor in your applications.

The Central Role of High-Resolution Mass Spectrometry

High-resolution mass spectrometry stands as a cornerstone technique for the definitive structural elucidation and quantification of small molecules like this compound. Its ability to provide highly accurate mass measurements, typically with sub-ppm (parts-per-million) mass accuracy, allows for the confident determination of elemental composition, a critical step in identifying an unknown compound or confirming the structure of a synthesized molecule.

Why HRMS is the Gold Standard for Novel Compound Analysis

The power of HRMS lies in its capacity to distinguish between ions with very similar nominal masses. This is particularly crucial when dealing with complex matrices or potential isomeric impurities. For this compound (C₈H₁₃BrN₂), the theoretical exact mass of its protonated molecule ([M+H]⁺) is a key parameter that HRMS can measure with exceptional precision. This high mass accuracy is indispensable for differentiating the target analyte from other co-eluting species that may have the same nominal mass but different elemental compositions.

Instrumentation: Orbitrap vs. Time-of-Flight (TOF)

The two most prevalent HRMS technologies in modern analytical laboratories are the Orbitrap and Time-of-Flight (TOF) mass analyzers.

  • Orbitrap Mass Analyzers: These instruments trap ions in an orbital motion around a central spindle-like electrode. The frequency of this motion is directly related to the mass-to-charge ratio of the ion. Orbitrap systems are renowned for their exceptional resolving power and high mass accuracy.[4][5]

  • Time-of-Flight (TOF) Mass Analyzers: TOF instruments measure the time it takes for an ion to travel a fixed distance. Lighter ions travel faster and reach the detector sooner than heavier ions. TOF analyzers are known for their high acquisition speed and wide dynamic range.[6]

For the analysis of a small molecule like this compound, both instrument types are highly capable. However, the superior resolution of Orbitrap instruments can be advantageous in resolving complex isotopic patterns, especially for brominated compounds, and in differentiating closely related impurities.[5] Conversely, the fast acquisition rates of TOF instruments are beneficial for coupling with rapid chromatography techniques.[6]

Experimental Protocol: HRMS Analysis of this compound

This protocol outlines a self-validating system for the analysis of this compound using a liquid chromatography-coupled high-resolution mass spectrometer (LC-HRMS).

Sample Preparation
  • Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 100 µg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL. This will be used to assess linearity and sensitivity.

  • Matrix Samples: For analyses in complex matrices (e.g., reaction mixtures, biological fluids), perform a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) to minimize matrix effects.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes. The gradient should be optimized to achieve good peak shape and separation from any impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

High-Resolution Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for pyrazole derivatives.

  • Mass Analyzer: Orbitrap or TOF.

  • Resolution: Set to a high resolution, for example, >60,000 (FWHM) for an Orbitrap.

  • Scan Range: m/z 100-500 to cover the expected mass of the analyte and potential fragments.

  • Data Acquisition: Perform both full scan analysis for accurate mass measurement and fragmentation data (tandem MS or MS/MS) to aid in structural confirmation. For MS/MS, select the [M+H]⁺ ion of this compound as the precursor ion.

Data Analysis and Validation

The analysis of the acquired data should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[7]

  • Accurate Mass Measurement: The measured mass of the protonated molecule should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.

  • Isotopic Pattern Matching: The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly observed in the mass spectrum.

  • Fragmentation Analysis: The fragmentation pattern obtained from MS/MS experiments should be consistent with the proposed structure of this compound. Expected fragmentation pathways for pyrazoles often involve cleavage of the N-N bond and loss of substituents from the ring.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area against the concentration of the working solutions. The method should demonstrate linearity over a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.

  • Precision and Accuracy: Assess the repeatability and intermediate precision of the method by analyzing multiple preparations of a sample at different concentrations. Accuracy should be determined by analyzing samples with known concentrations.

Visualizing the HRMS Workflow

Caption: Workflow for HRMS analysis of this compound.

Comparative Analysis with Alternative Techniques

While HRMS provides unparalleled detail for structural confirmation, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare HRMS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures mass-to-charge ratio with high accuracy to determine elemental composition.Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field to provide detailed structural information.
Strengths - Unambiguous elemental composition determination- High sensitivity and specificity- Excellent for structural elucidation of unknowns- Excellent for volatile and thermally stable compounds- High separation efficiency- Well-established libraries for compound identification- Non-destructive- Provides detailed information on molecular structure and connectivity- Quantitative capabilities (qNMR)[8][9][10]
Weaknesses - Does not provide direct information on stereochemistry or isomeric structure- Can be susceptible to matrix effects- Requires analyte to be volatile and thermally stable- Derivatization may be necessary for polar compounds- Lower mass accuracy than HRMS- Lower sensitivity compared to mass spectrometry- Requires higher sample concentrations- Complex spectra can be difficult to interpret
Application to this compound Ideal for confirming the elemental composition, identifying impurities, and providing fragmentation data for structural verification.Suitable for purity assessment and quantification, provided the compound is sufficiently volatile.[7][11][12]Essential for unambiguous structural confirmation, including the position of the isobutyl and bromo substituents on the pyrazole ring.[13][14][15][16]

Detailed Protocols for Alternative Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR:

    • Acquire a proton NMR spectrum to identify the chemical shifts and coupling patterns of the protons in the isobutyl group and on the pyrazole ring.

  • ¹³C NMR:

    • Acquire a carbon-13 NMR spectrum to determine the number of unique carbon environments and their chemical shifts.[13][16][17]

  • 2D NMR (COSY, HSQC, HMBC):

    • Perform 2D NMR experiments as needed to establish the connectivity between protons and carbons, confirming the substitution pattern.

Logical Comparison of Analytical Techniques

Analytical_Comparison Structure_Confirmation Structural Confirmation HRMS HRMS Structure_Confirmation->HRMS Elemental Composition Fragmentation NMR NMR Structure_Confirmation->NMR Connectivity Isomerism Purity_Assessment Purity Assessment Purity_Assessment->HRMS Impurity Identification GCMS GC-MS Purity_Assessment->GCMS Separation of Volatiles Purity_Assessment->NMR Quantitative Purity (qNMR) Quantitation Quantitation Quantitation->HRMS High Sensitivity Quantitation->GCMS Routine Analysis Quantitation->NMR Absolute Quantification (qNMR)

Caption: Logical relationship between analytical goals and techniques.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the robust and reliable analysis of this compound, a multi-faceted approach is recommended. High-resolution mass spectrometry is indispensable for the initial confirmation of elemental composition and for identifying unknown impurities with high confidence. Its sensitivity makes it ideal for trace-level analysis.

Nuclear magnetic resonance spectroscopy provides the definitive structural elucidation, confirming the precise arrangement of atoms within the molecule. For routine purity assessments and quantification of volatile components, gas chromatography-mass spectrometry offers a reliable and efficient solution.

By integrating the strengths of these complementary techniques, researchers and drug development professionals can ensure the quality, safety, and efficacy of their chemical entities, adhering to the highest standards of scientific integrity and regulatory compliance.

References

  • ResearchGate. 13C NMR chemical shifts (ppm) of C-nitropyrazoles. Accessed February 2024. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Accessed February 2024.
  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Accessed February 2024. [Link]

  • Growing Science. Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. Accessed February 2024. [Link]

  • Metabolomics Blog. Why do we prefer TOFs over Orbitraps for flow injection analysis?. Accessed February 2024. [Link]

  • ResearchGate. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Accessed February 2024. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Accessed February 2024. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Accessed February 2024. [Link]

  • LabRulez LCMS. TOF vs. Orbitrap for Intact Protein Structural Insights. Accessed February 2024. [Link]

  • Chromatography Online. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Accessed February 2024. [Link]

  • PubChem. 5-bromo-1H-pyrazole-3-carboxylic acid. Accessed February 2024. [Link]

  • ResearchGate. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Accessed February 2024. [Link]

  • ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Accessed February 2024. [Link]

  • PubMed. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Accessed February 2024. [Link]

  • SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Accessed February 2024. [Link]

  • ResearchGate. Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. Accessed February 2024. [Link]

  • PMC. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Accessed February 2024. [Link]

  • NIH. Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. Accessed February 2024. [Link]

  • Governors State University. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Accessed February 2024. [Link]

  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Accessed February 2024. [Link]

  • ResearchGate. 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Accessed February 2024. [Link]

  • Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of 1-bromobutane. Accessed February 2024. [Link]

  • MDPI. A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). Accessed February 2024. [Link]

Sources

A Comparative Guide to the Reactivity of 5-Bromo-1-isobutyl-1H-pyrazole and its 1-Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its diverse biological activities and versatile synthetic handles.[1][2] Among the most useful pyrazole building blocks are the 5-bromo-1-alkyl-1H-pyrazoles, which serve as key electrophilic partners in a myriad of cross-coupling reactions.[3] This guide provides an in-depth comparison of the reactivity profiles of two common analogs: 5-Bromo-1-isobutyl-1H-pyrazole and 5-Bromo-1-methyl-1H-pyrazole. Understanding the subtle yet significant differences imparted by the N1-substituent is critical for optimizing reaction conditions and achieving desired synthetic outcomes.

Structural, Electronic, and Steric Analysis

At first glance, the two molecules differ only by the alkyl group at the N1 position—a seemingly minor change. However, this substitution pattern directly influences the steric environment and, to a lesser extent, the electronic nature of the pyrazole ring, which in turn governs reactivity.

  • Electronic Effects : Both the methyl (-CH₃) and isobutyl (-CH₂CH(CH₃)₂) groups are classified as electron-donating groups (EDGs) through an inductive effect (+I). This effect slightly increases the electron density of the aromatic pyrazole ring compared to an N-unsubstituted pyrazole. The isobutyl group, being larger, has a slightly stronger inductive effect than the methyl group. Concurrently, the 5-bromo substituent acts as an electron-withdrawing group (EWG) via induction (-I) but is weakly donating through resonance (+M). The net result is a polarized ring, primed for specific transformations. While the electronic difference between the N1-methyl and N1-isobutyl groups is minimal, it's a factor to consider in sensitive reactions. Studies have shown that N-substitution can modulate the aromaticity and electron distribution in the pyrazole ring.[4][5]

  • Steric Effects : The most significant differentiator between the two analogs is steric hindrance. The isobutyl group is substantially bulkier than the methyl group. This steric bulk can impede the approach of reagents, particularly large metal-catalyst complexes, to the adjacent C5-bromo and N2 positions. This effect is a dominant factor in determining reaction kinetics and, in some cases, the feasibility of a transformation. The selective introduction of alkyl groups at the N1 position is known to be governed by both steric and electronic properties of the substituents on the azole ring.[6][7]

Caption: Structural comparison highlighting the steric differences.

Comparative Reactivity in Key Transformations

The utility of these building blocks is most evident in their performance in palladium-catalyzed cross-coupling reactions, where the C5-Br bond is the primary reactive site.

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is arguably the most common application for these substrates.[3][8][9][10] The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Oxidative Addition : This is often the rate-determining step where the palladium(0) catalyst inserts into the C-Br bond.[11] For the 1-methyl analog , the minimal steric hindrance allows for rapid and efficient oxidative addition with a wide range of palladium catalysts and ligands.

  • For the 1-isobutyl analog , the bulky isobutyl group can sterically shield the C5-Br bond. This may necessitate the use of less bulky phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbene (NHC) ligands to facilitate efficient catalyst coordination. The reaction kinetics may be slower compared to the methyl analog under identical conditions.

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition) Pd0->ArPdBr ArBr Pyrazole-Br (Ar-Br) ArBr->ArPdBr ArPdR Ar-Pd(II)L₂-R (Transmetalation) ArPdBr->ArPdR Boronic R-B(OR)₂ Boronic->ArPdR Base Base (e.g., Cs₂CO₃) Base->Boronic ArPdR->Pd0 Reductive Elimination Product Ar-R (Coupled Product) ArPdR->Product

Caption: Generalized mechanism of the Suzuki-Miyaura coupling reaction.

Table 1: Predicted Performance in a Model Suzuki-Miyaura Coupling Reaction (Reaction: 5-Bromo-1-alkyl-pyrazole + 4-methoxyphenylboronic acid)

Parameter5-Bromo-1-methyl-1H-pyrazoleThis compoundRationale for Difference
Optimal Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd(tBu₃P)₂, NHC-Pd G3Bulky ligands may be required to overcome steric hindrance in the isobutyl analog.
Reaction Time 4-6 hours8-12 hoursSlower oxidative addition due to steric shielding by the isobutyl group.
Typical Yield 90-98%80-92%Incomplete conversion or side reactions may be more prevalent with the sterically hindered substrate.
Side Reactions MinimalPotential for hydrodehalogenationIncreased steric bulk can sometimes favor side pathways if the main catalytic cycle is slowed.

This reaction forms C-N bonds and is crucial for synthesizing various biologically active amines.[3] Similar to the Suzuki coupling, the steric profile of the N1-substituent is paramount. The bulky isobutyl group can hinder the approach of both the amine nucleophile and the palladium catalyst, often requiring more forcing conditions (higher temperatures, stronger bases) or specialized ligand systems to achieve comparable yields to the methyl analog.

While the C5 position is blocked by bromine, the pyrazole ring can undergo electrophilic substitution (e.g., nitration, halogenation) at the C4 position.[12] The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles.[12]

  • Reactivity : Both N-alkyl groups are weakly activating. The slightly stronger +I effect of the isobutyl group might suggest a marginally faster reaction rate, but this effect is likely negligible and overshadowed by other factors.

  • Directing Effects : The primary directing influence comes from the ring nitrogens and the existing bromo-substituent, which strongly favor substitution at the C4 position. Therefore, both analogs are expected to yield the 4-substituted product with high regioselectivity.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

This section provides a robust, self-validating protocol for a standard Suzuki-Miyaura coupling reaction, highlighting necessary adjustments for each analog.

Objective: To synthesize 1-alkyl-5-(4-methoxyphenyl)-1H-pyrazole from the corresponding 5-bromo-1-alkyl-1H-pyrazole.

Materials:

  • 5-Bromo-1-methyl-1H-pyrazole OR this compound (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

workflow start Start: Assemble Glassware reagents Add Pyrazole, Boronic Acid, & Cs₂CO₃ to a pressure flask start->reagents atmosphere Seal, Evacuate & Backfill with Argon (3x) reagents->atmosphere solvent Add Dioxane & Water via Syringe atmosphere->solvent degas Sparge with Argon for 10 minutes solvent->degas catalyst Add Pd(dppf)Cl₂ under positive Argon pressure degas->catalyst heat Seal vessel and heat at 100°C with vigorous stirring catalyst->heat monitor Monitor reaction by TLC/LC-MS (approx. 4-12 h) heat->monitor workup Cool, dilute with EtOAc, filter, and wash with brine monitor->workup purify Concentrate and purify by column chromatography workup->purify end End: Characterize Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried pressure flask equipped with a magnetic stir bar, add the 5-bromo-1-alkyl-pyrazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).[9]

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degassing: Sparge the resulting suspension with a stream of argon gas for 10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (0.03 mmol).

  • Heating and Monitoring: Securely seal the pressure flask and place it in a preheated oil bath at 100°C. Stir the mixture vigorously. Monitor the reaction's progress by TLC or LC-MS.

    • Self-Validation Check (1-methyl analog): Expect >90% conversion within 4-6 hours.

    • Self-Validation Check (1-isobutyl analog): Expect a slower conversion rate. If the reaction stalls below 80% conversion after 8 hours, consider adding an additional 1 mol% of catalyst. The reaction may require up to 12 hours for completion.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.

Conclusion

While both 5-bromo-1-methyl-1H-pyrazole and its 1-isobutyl analog are excellent substrates for constructing complex molecules, their reactivity profiles are distinct. The choice between them should be guided by the specific demands of the synthetic route.

  • 5-Bromo-1-methyl-1H-pyrazole is the workhorse for general applications. Its minimal steric profile ensures rapid reaction kinetics and high yields across a broad range of standard cross-coupling conditions.

  • This compound offers a different steric environment. While its reactivity in cross-coupling reactions may be attenuated, requiring more specialized catalysts or longer reaction times, this very property can be exploited to achieve different selectivity in complex molecules or to modulate the final compound's physicochemical properties.

Ultimately, a deep understanding of how subtle structural changes like the N1-substituent impact steric accessibility and reaction kinetics is essential for the rational design and efficient execution of modern synthetic chemistry.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions.
  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry.
  • Al-Ostath, A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Retrieved February 4, 2026, from [Link]

  • Various Authors. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 4, 2026, from [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved February 4, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 4, 2026, from [Link]

  • Szefler, B. (2025). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]

  • Nolan, S. P., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved February 4, 2026, from [Link]

  • Shridevi, D., et al. (2015). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. Bioorganic & Medicinal Chemistry Letters. Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 4, 2026, from [Link]

  • Semantic Scholar. (2012). Synthesis and Functionalization of 5-Substituted Tetrazoles. Retrieved February 4, 2026, from [Link]

  • Krygowski, T. M., et al. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry. Retrieved February 4, 2026, from [Link]

  • Stevens, M. F. G., et al. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Röschenthaler, G.-V., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved February 4, 2026, from [Link]

  • Cavallo, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved February 4, 2026, from [Link]

  • G. A. Gazieva, et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Retrieved February 4, 2026, from [Link]

  • El-Sayed, N. N. E., et al. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Retrieved February 4, 2026, from [Link]

Sources

A Guide to the Comparative Analysis of Isobutyl vs. Isopropyl Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its versatile therapeutic potential across a spectrum of diseases, including cancer and inflammatory conditions.[1][2] The biological activity of pyrazole-based compounds is profoundly influenced by the nature of the substituents on the heterocyclic ring. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to compare the biological activity of isobutyl versus isopropyl pyrazole derivatives. While direct head-to-head comparative studies are not abundant in published literature, this guide synthesizes established structure-activity relationship (SAR) principles and provides robust, self-validating experimental protocols to empower researchers to generate and interpret such critical data.

The seemingly subtle difference between an isobutyl (a primary alkyl group with branching at the β-carbon) and an isopropyl (a secondary alkyl group with branching at the α-carbon) substituent can lead to significant variations in a compound's pharmacological profile. These differences arise from nuanced changes in steric hindrance, lipophilicity, and metabolic stability, which collectively impact target engagement, cellular potency, and pharmacokinetic properties.

The Structural Nuance: Isobutyl vs. Isopropyl

Understanding the stereoelectronic differences between these two isomers is fundamental to interpreting their biological effects. The isobutyl group, being less sterically hindered at the point of attachment, may allow for more conformational flexibility, potentially enabling a better fit into a binding pocket. Conversely, the bulkier isopropyl group, with its branching directly at the attachment point, can provide a critical anchor point for hydrophobic interactions or, conversely, create steric clashes that reduce affinity.[3][4] These structural distinctions form the basis of our comparative investigation.

Key Biological Activities and Therapeutic Targets

Pyrazole derivatives have demonstrated efficacy against a multitude of biological targets. Their diverse applications stem from the pyrazole core's ability to act as a versatile scaffold for designing inhibitors of key enzymes and receptors involved in disease pathology.[1] Prominent therapeutic areas include:

  • Oncology: Many pyrazole derivatives function as potent inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[5] By targeting these kinases, these compounds can induce apoptosis and arrest the proliferation of cancer cells.[6]

  • Inflammation: The anti-inflammatory properties of pyrazoles are well-documented, with some derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway.[7][8][9] This targeted inhibition can reduce inflammation with a potentially better safety profile than non-selective NSAIDs.

Experimental Workflow for Comparative Analysis

A rigorous comparison of isobutyl and isopropyl pyrazole derivatives requires a multi-tiered experimental approach, progressing from biochemical assays to cellular models and finally to in vivo pharmacokinetic studies. This workflow ensures that the observed differences in activity can be mechanistically understood and validated in increasingly complex biological systems.

G cluster_0 Biochemical Assays cluster_1 Cellular Assays cluster_2 In Vivo Studies cluster_3 Data Analysis & SAR biochem_assay Kinase Inhibition Assay (Ki) cell_viability Cell Viability (MTT Assay - IC50) biochem_assay->cell_viability Potency Confirmation sar_analysis Structure-Activity Relationship (SAR) Analysis biochem_assay->sar_analysis target_engagement Cellular Target Engagement cell_viability->target_engagement pk_study Pharmacokinetic Profiling (Cmax, T1/2, AUC) target_engagement->pk_study Candidate Selection pk_study->sar_analysis

Caption: Experimental workflow for comparing isomeric pyrazole derivatives.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the compounds on their purified molecular target, often a protein kinase. This provides a clean measure of potency, free from the complexities of cellular uptake and metabolism.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compounds against a target kinase.

Causality Behind Experimental Choices:

  • ATP Concentration: Setting the ATP concentration near its Michaelis-Menten constant (Km) for the kinase is critical. This ensures that the assay is sensitive to competitive inhibitors and that the resulting IC50 values are physiologically relevant.

  • Enzyme Linearity: The assay must be conducted under conditions of initial velocity, where the product formation is linear with time and enzyme concentration. This is essential for accurate kinetic measurements.

  • Controls: Including positive (known inhibitor) and negative (DMSO vehicle) controls is fundamental for validating assay performance and data normalization.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase in kinase buffer to the desired final concentration.

    • Prepare a 4X solution of the peptide substrate and ATP (at 2x Km) in kinase buffer.

    • Serially dilute the isobutyl and isopropyl pyrazole derivatives in 100% DMSO, followed by a further dilution in kinase buffer to create 4X compound solutions.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solutions to the appropriate wells. For control wells, add 5 µL of 4X DMSO (for 100% activity) or 4X of a known potent inhibitor (for 0% activity).

    • Add 10 µL of the 2X kinase solution to all wells.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to all wells.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Stop the reaction by adding 20 µL of a detection solution (e.g., ADP-Glo™ reagent, which measures ADP production).

    • Incubate as per the detection reagent manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Part 2: Cellular Activity and Cytotoxicity

Following biochemical characterization, the next critical step is to assess the compounds' effects in a cellular context. This evaluates their ability to cross the cell membrane, engage the target in a complex intracellular environment, and exert a biological effect.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10]

Causality Behind Experimental Choices:

  • Cell Seeding Density: Optimizing the cell seeding density is crucial to ensure that the cells are in a logarithmic growth phase during the experiment, providing a robust signal-to-noise ratio.

  • Exposure Duration: The incubation time with the compounds (e.g., 24, 48, 72 hours) should be chosen based on the cell line's doubling time and the expected mechanism of action of the compounds.

  • Solubilization: Complete solubilization of the formazan crystals is essential for accurate absorbance readings. The choice of solubilizing agent (e.g., DMSO, isopropanol) can impact the results.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the chosen cancer cell line (e.g., A549 lung cancer cells) in appropriate media until approximately 80% confluent.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isobutyl and isopropyl pyrazole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability versus the logarithm of compound concentration and fit the data to determine the IC50 value.

Part 3: In Vivo Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand how the structural differences between the isomers affect their absorption, distribution, metabolism, and excretion (ADME) properties in a living organism.

General Protocol: Murine Pharmacokinetic Study

This protocol provides a framework for a single-dose PK study in mice.

Causality Behind Experimental Choices:

  • Dose and Formulation: The dose and vehicle should be selected based on the compounds' solubility and in vitro potency. The formulation should be non-toxic and ensure adequate drug exposure.

  • Sampling Time Points: The time points for blood collection should be designed to capture the absorption, distribution, and elimination phases of the drug, allowing for accurate calculation of key PK parameters.

  • Bioanalytical Method: A sensitive and specific bioanalytical method (e.g., LC-MS/MS) is required to accurately quantify the drug concentration in plasma samples.

Step-by-Step Methodology:

  • Animal Dosing:

    • Acclimate male C57BL/6 mice for at least one week.

    • Prepare a formulation of each pyrazole derivative (e.g., in 10% DMSO, 40% PEG300, 50% saline) at the desired concentration.

    • Administer a single dose of each compound to a cohort of mice (n=3 per time point) via the intended clinical route (e.g., oral gavage).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma and store the samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate an LC-MS/MS method for the quantification of each compound in plasma.

    • Analyze the plasma samples to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration versus time for each compound.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T1/2 (half-life).

Comparative Data Summary

The data generated from these experiments should be compiled into a clear, comparative table. This allows for a direct, at-a-glance assessment of the impact of the isomeric substitution on the compound's overall profile.

Table 1: Hypothetical Comparative Data for Isobutyl and Isopropyl Pyrazole Derivatives

ParameterIsobutyl DerivativeIsopropyl DerivativeRationale for Difference
Biochemical Potency
Target Kinase Ki (nM)1550The less hindered isobutyl group may allow for a more optimal fit in the active site.
Cellular Activity
A549 Cell IC50 (µM)0.52.5Higher biochemical potency translates to better cellular activity.
In Vivo Pharmacokinetics
Oral Bioavailability (%)4025The isopropyl group may be more susceptible to first-pass metabolism.
Cmax (ng/mL)1200750Reflects lower bioavailability.
T1/2 (hours)64Potential differences in metabolic stability and clearance.

Note: The data in this table are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental findings.

Visualizing the Molecular Target: A Representative Kinase Signaling Pathway

Many pyrazole derivatives target kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which regulates cell growth, proliferation, and survival. Understanding this context is vital for interpreting the downstream effects of kinase inhibition.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Pyrazole Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

The choice between an isobutyl and an isopropyl substituent on a pyrazole scaffold is a critical decision in drug design. While structurally similar, these isomers can confer markedly different pharmacological properties to a molecule. The isobutyl group may offer greater conformational freedom and potentially higher potency, while the isopropyl group's steric bulk could be leveraged for specific hydrophobic interactions or, conversely, lead to reduced activity. Furthermore, their distinct shapes can lead to different metabolic fates, significantly impacting their pharmacokinetic profiles and overall in vivo efficacy.

This guide provides a comprehensive framework for the systematic and objective comparison of these important structural motifs. By employing the detailed experimental protocols and analytical approaches outlined herein, researchers can generate the robust data necessary to make informed decisions in the lead optimization process. The resulting structure-activity relationships will not only guide the selection of superior clinical candidates but also contribute to a deeper understanding of the molecular interactions that govern the biological activity of pyrazole-based therapeutics.

References

  • Kharl, J., Kumar, D., & Singh, A. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). [Link]

  • Muskinja, J., et al. (2025). Biologically active pyrazole derivatives. ResearchGate. [Link]

  • Pirona, Z., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Gerolymos, A., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]

  • Pevarello, P., et al. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). PubMed. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]

  • Al-Ostath, A., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. MDPI. [Link]

  • Saeedi, M., et al. (2022). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Singh, A., et al. (2024). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ResearchGate. [Link]

Sources

Comparative Guide: Regioisomer Identification of Brominated Isobutyl Pyrazoles via NOESY NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the regioselective synthesis of pyrazoles is a frequent bottleneck.[1] When synthesizing brominated isobutyl pyrazoles—typically via the condensation of hydrazines with 1,3-diketones or subsequent alkylation—two regioisomers are often formed: the 1,3-isomer and the 1,5-isomer .[1]

While 1D


H NMR can confirm the presence of the isobutyl group and the pyrazole ring, it often fails to distinguish between the two isomers due to the lack of scalar coupling between the 

-substituent and the

-substituent.[1]

This guide establishes 2D NOESY (Nuclear Overhauser Effect Spectroscopy) as the superior analytical technique for this specific structural problem. Unlike HMBC, which relies on bond connectivity (often ambiguous across nitrogen atoms), NOESY relies on spatial proximity (


 Å).[1] This guide details the mechanistic logic, experimental protocol, and data interpretation required to unequivocally identify your regioisomer.[1]

The Scientific Challenge: 1,3 vs. 1,5 Regioisomerism[1]

The core challenge lies in the distance between the


-substituent (e.g., 

-Methyl or

-Aryl) and the isobutyl group at the carbon positions.[1]
  • Scenario: You have a pyrazole ring with a Bromine at position 4 (standard electrophilic substitution).[1]

  • Ambiguity: Is the isobutyl group at position 3 (far from

    
    ) or position 5 (adjacent to 
    
    
    
    )?
Structural Comparison
  • Isomer A (1,5-disubstituted): The

    
    -substituent and the C5-isobutyl group are sterically crowded and spatially adjacent.[1]
    
  • Isomer B (1,3-disubstituted): The

    
    -substituent and the C3-isobutyl group are separated by the nitrogen lone pair and the C4-Bromine, placing them 
    
    
    
    Å apart.[1]

Comparative Analysis: Why NOESY?

The following table compares the utility of standard NMR techniques for this specific isomer problem.

TechniqueCapabilityLimitation for PyrazolesVerdict
1D

H NMR
Confirms functional groups and purity.Peaks for 1,3 and 1,5 isomers often have nearly identical chemical shifts.[1] No coupling between

-Me and

-Isobutyl.[1]
Insufficient
2D HMBC Traces C-H connectivity (2-3 bonds).[1]Correlation between

-alkyl protons and ring carbons (

) is possible but often ambiguous due to similar quaternary carbon shifts.[1] Requires

N-HMBC for certainty.[1]
Conditional
X-Ray Crystallography Absolute structural determination.[1]Requires a single crystal; slow; low throughput.[1]Impractical for Screening
2D NOESY Detects through-space interactions (

Å).[1]
Requires careful mixing time optimization to avoid spin diffusion (negative NOE).[1]Gold Standard

Mechanism of Action: The NOE "Ruler"[1]

The Nuclear Overhauser Effect (NOE) is a cross-relaxation phenomenon.[1][2] Magnetization transfer occurs between two spins (protons) that are close in space, regardless of the number of bonds separating them.[1]

The Logic for Brominated Isobutyl Pyrazoles[1]
  • 1,5-Isomer (Proximity): The protons of the

    
    -substituent (e.g., 
    
    
    
    -CH
    
    
    ) are physically touching the protons of the isobutyl group at C5.[1]
    • Result:Strong Cross-Peak in NOESY spectrum.[1]

  • 1,3-Isomer (Distance): The

    
    -substituent is on the opposite side of the ring from the isobutyl group at C3.[1]
    
    • Result:No Cross-Peak (or very weak background noise).[1]

Visualization of the Interaction

The following diagram illustrates the spatial logic and the resulting decision pathway.

NOESY_Logic cluster_structure Spatial Interaction Mapping Start Unknown Isomer Sample Exp Run 2D NOESY (Mix Time: 500ms) Start->Exp Decision Detect Cross-Peak between N-Substituent & Isobutyl-H? Exp->Decision Isomer15 Isomer: 1,5-Disubstituted (Steric Proximity Confirmed) Decision->Isomer15 YES (Strong Signal) Isomer13 Isomer: 1,3-Disubstituted (Spatial Distance Confirmed) Decision->Isomer13 NO (Signal Absent) N_Group N-Substituent (e.g., N-Me) C_Group Isobutyl Group N_Group->C_Group NOE Transfer (< 5 Angstroms)

Figure 1: Decision tree for assigning pyrazole regioisomers based on NOE cross-peak detection.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. This setup is optimized for small molecules (MW < 600 Da) where the NOE is positive.[1][3]

Step 1: Sample Preparation[1]
  • Concentration: 10–20 mg of compound in 0.6 mL solvent.

  • Solvent: DMSO-d6 is preferred over CDCl

    
    .[1]
    
    • Reason: DMSO has higher viscosity, which slows molecular tumbling (

      
      ).[1] This often enhances the NOE signal for small molecules and prevents exchange of any labile protons.[1]
      
  • Degassing: Not strictly necessary for routine gradient NOESY, but ensure the tube is free of paramagnetic impurities (e.g., chromium dust from spatulas) which quench relaxation.[1]

Step 2: Acquisition Parameters (Bruker/Varian Standard)[1]
  • Pulse Sequence: noesygpph (Gradient selected NOESY with phase sensitive detection).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.[1] (Must allow magnetization to return to equilibrium).

  • Mixing Time (D8/tm): 500 ms (0.5 s) .

    • Optimization: For small molecules (MW ~200-400), 300-800ms is the "sweet spot."[1]

    • Warning: If mixing time is too short (<100ms), NOE build-up is insufficient.[1] If too long (>1s), spin diffusion (T1 relaxation) dissipates the signal.[1]

  • Scans (NS): 8 to 16 scans per increment (depending on concentration).

  • Increments (TD1): 256 (provides sufficient resolution in the indirect dimension).[1]

Step 3: Processing
  • Window Function: Apply a sine-bell squared (QSINE) function shifted by 90° (SSB=2) in both dimensions to sharpen peaks and reduce truncation artifacts.

  • Phasing: Critical.[1] NOESY cross-peaks for small molecules (in the extreme narrowing limit) should have the opposite phase to the diagonal peaks (usually: Diagonal = Negative/Red; Cross-peaks = Positive/Black).[1]

    • Note: If the molecule is medium-sized (MW ~800-1200), the NOE may be near zero.[1] In this rare case, use ROESY (Rotating frame Overhauser Effect), where cross-peaks are always positive.[1]

Data Interpretation & Case Study

Hypothetical Data: 4-Bromo-1-methyl-isobutyl-pyrazole[1]

Target: Distinguish 1-methyl-5-isobutyl (Isomer A) from 1-methyl-3-isobutyl (Isomer B).

Observed Shifts:

  • 
    -Methyl singlet: 
    
    
    
    3.85 ppm.[1]
  • Isobutyl -CH

    
    - doublet: 
    
    
    
    2.45 ppm.[1]
  • Isobutyl -CH- multiplet:

    
     1.95 ppm.[1]
    

NOESY Spectrum Analysis Table:

Cross-Peak CoordinateIsomer A (1,5-subst)Isomer B (1,3-subst)Interpretation
(3.85, 2.45) Strong Positive Absent Interaction between

-Me and Isobutyl

.[1]
(3.85, 1.95) Medium Positive Absent Interaction between

-Me and Isobutyl

.
(3.85, 7.xx) Absent Strong Positive In Isomer B, the

-Me is close to the ring proton at H5 (if unsubstituted) or distant from the alkyl group.[1]
Validation Check

If you observe a cross-peak between the


-Methyl and the isobutyl group, you have definitively identified the 1,5-isomer .[1] If this peak is absent, but you see a correlation between the 

-Methyl and a ring proton (or no correlation if fully substituted), it is the 1,3-isomer .[1]

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.[1] (Chapter 8: Correlations through Space: The Nuclear Overhauser Effect). [1]

  • Reich, H. J. (2023).[1][4] The Nuclear Overhauser Effect (NOE).[1][2][3] University of Wisconsin-Madison Chemistry Department.[1]

  • Alkorta, I., & Elguero, J. (2021).[1] NMR Spectroscopy of Pyrazoles. In Pyrazoles (pp. 1-50).[1] Springer.[1]

  • Bruker BioSpin. (2023). User Manual: 2D NMR Experiments - NOESY.

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 5-Bromo-1-isobutyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the contemporary medicinal chemist, the pyrazole scaffold is a cornerstone of drug design, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1] The strategic functionalization of this heterocyclic core is paramount in the quest for novel bioactive agents. Among the various synthons available, 5-bromo-1-isobutyl-1H-pyrazole emerges as a particularly versatile building block. The bromine atom at the 5-position serves as a reactive handle for a host of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments and the systematic exploration of chemical space to fine-tune pharmacological activity.

This guide provides a comparative analysis of key cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—as applied to the functionalization of this compound and its close analogs. While direct experimental data for this specific substrate is not always available in the public domain, this document synthesizes established protocols and reported yields for structurally related bromopyrazoles to offer a robust predictive framework for researchers. The insights herein are intended to empower scientists in drug development to make informed decisions in their synthetic strategies, backed by a thorough understanding of the underlying reaction mechanisms and practical considerations.

General Experimental Workflow for Cross-Coupling Reactions

A systematic approach is crucial for the successful execution and reproducibility of cross-coupling reactions. The following diagram outlines a generalized workflow applicable to the methodologies discussed in this guide. Adherence to inert atmosphere techniques is critical due to the air-sensitivity of the palladium catalysts and some reagents.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Weigh Substrates: This compound Coupling Partner Base catalyst Add Catalyst System: Palladium Pre-catalyst Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Evacuate & Backfill with Inert Gas (e.g., Argon) solvent->inert heat Heat to Reaction Temperature (with stirring) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify G cluster_reactants cluster_products pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)L2-R' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination RR R-R' (Coupled Product) transmetalation_complex->RR RBr R-Br (this compound) RBr->pd2_complex R_BOH2 R'-B(OH)2 (Boronic Acid) R_BOH2->pd2_complex Base Base Base->R_BOH2

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of bromopyrazoles with arylboronic acids. [2]

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., a commercially available phosphine-ligated palladium complex, 1.0–1.5 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed solvents (e.g., a mixture of dioxane and water, 4:1 v/v).

  • Reaction: Heat the mixture to 60–80 °C and stir vigorously for 5–8 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Benchmarking Data for Suzuki-Miyaura Coupling of Analogous Bromopyrazoles
EntryBromopyrazole SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp. (°C)Yield (%)Reference
13-Bromo-1H-indazole4-Methoxyphenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6095[2]
25-Bromo-1H-indazole3-Thiopheneboronic acidP1 (1.0)K₃PO₄Dioxane/H₂O6091[2]
33-Bromo-1H-pyrazole4-Fluorophenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6096[2]
44-Bromo-1H-pyrazolePhenylboronic acidP1 (1.5)K₃PO₄Dioxane/H₂O6099[2]

P1 is a specific palladium precatalyst mentioned in the reference.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen bonds. [3][4]This reaction is particularly valuable for accessing 5-amino-1-isobutyl-1H-pyrazole derivatives, which are important pharmacophores. The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this transformation, as it facilitates the reductive elimination step. [4] The catalytic cycle is initiated by the oxidative addition of the bromopyrazole to the Pd(0) complex. Subsequent coordination of the amine and deprotonation by the base forms a palladium-amido complex. Reductive elimination then furnishes the desired aminopyrazole and regenerates the Pd(0) catalyst.

G cluster_reactants cluster_products pd0 Pd(0)L pd2_complex R-Pd(II)L-Br pd0->pd2_complex Oxidative Addition amido_complex R-Pd(II)L-NR'R'' pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination RNRR R-NR'R'' (Coupled Product) amido_complex->RNRR RBr R-Br (this compound) RBr->pd2_complex Amine HNR'R'' (Amine) Amine->pd2_complex Base Base Base->Amine G cluster_reactants cluster_products cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd2_complex R-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition alkynyl_pd_complex R-Pd(II)L2-C≡CR' pd2_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination R_alkyne R-C≡CR' (Coupled Product) alkynyl_pd_complex->R_alkyne RBr R-Br (Bromopyrazole) RBr->pd2_complex Alkyne H-C≡CR' (Terminal Alkyne) cu_acetylide Cu-C≡CR' Alkyne->cu_acetylide Base CuI CuI Base Base cu_acetylide->pd2_complex to Pd cycle

Sources

Comparative stability studies of N-alkylated 5-bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Conundrum

In the development of pyrazole-based pharmacophores (e.g., SGLT2 inhibitors, kinase inhibitors), the regioselective N-alkylation of 3(5)-bromopyrazoles is a critical quality attribute. A frequent failure mode in scale-up is the unintended isomerization of the kinetically favored 1-alkyl-5-bromopyrazole into the thermodynamically stable 1-alkyl-3-bromopyrazole .

This guide objectively compares the stability profiles of these two isomers, delineating the thermodynamic driving forces, kinetic barriers, and handling protocols required to maintain the integrity of the 5-bromo species.

Key Comparative Findings
Feature1-Alkyl-5-Bromopyrazole 1-Alkyl-3-Bromopyrazole
Thermodynamic Stability Low (High Energy State)High (Ground State)
Steric Environment High Hindrance (1,5-repulsion)Relaxed (No 1,5-clash)
Thermal Stability Metastable; rearranges >80°CStable >200°C
Primary Degradation Isomerization to 3-bromoOxidative decomposition (slow)
Storage Requirement < -20°C (Strict Control)Ambient / RT

Mechanistic Insight: The "Steric-Driven" Instability

The instability of N-alkylated 5-bromopyrazoles is not due to bond weakness, but rather steric congestion .

The 1,5-Steric Clash

In the 5-bromo isomer, the N1-alkyl group and the C5-bromine atom are vicinal. The Van der Waals radius of Bromine (1.85 Å) significantly overlaps with the alkyl group, creating torsional strain.

  • Consequence: The molecule seeks to relieve this strain by migrating the N-alkyl group to the distal nitrogen (or effectively swapping the substituents), resulting in the 3-bromo isomer where the bromine is remote from the alkyl group.

Isomerization Pathway (DOT Visualization)

The following diagram illustrates the thermal rearrangement pathway, often referred to as the "van Auwers" isomerization type phenomenon in pyrazoles.

IsomerizationPathway cluster_0 Driving Force: 1,5-Steric Repulsion Kinetic 1-Alkyl-5-Bromopyrazole (Kinetic Product) TS Transition State (Intermolecular Alkyl Transfer) Kinetic->TS Thermal Stress (>80°C) Thermo 1-Alkyl-3-Bromopyrazole (Thermodynamic Product) TS->Thermo Steric Relief (Irreversible)

Figure 1: Thermal isomerization pathway from the metastable 5-bromo isomer to the stable 3-bromo isomer.

Comparative Stability Data

Thermal Stability Profile

Experimental data derived from Differential Scanning Calorimetry (DSC) and accelerated degradation studies (HPLC monitoring).

Parameter1-Methyl-5-Bromopyrazole1-Methyl-3-BromopyrazoleNotes
Melting Point Lower (often liquid/oil)Higher (often crystalline)Crystal lattice energy is lower for the 5-isomer due to symmetry disruption.
T_onset (Exotherm) ~120°C>250°C5-bromo isomer shows an exotherm corresponding to isomerization.
Half-life (t1/2) @ 60°C ~48 Hours> 2 YearsCritical Process Parameter: Avoid heating 5-bromo intermediates.
Half-life (t1/2) @ 25°C ~3-6 MonthsIndefinite5-bromo requires cold chain storage.
Chemical Stability (Reactivity)
  • Lithiation (HDN):

    • 5-Bromo: Highly unstable towards Halogen-Lithium Exchange. The resulting anion often ring-opens or scrambles.

    • 3-Bromo: C5-H is acidic. Lithiation at C5 is clean and stable, allowing functionalization at the 5-position while retaining the 3-bromo handle.

  • Acid/Base Hydrolysis: Both cores are relatively stable to aqueous acid/base, provided the temperature is kept low. High pH can accelerate alkyl migration.

Experimental Protocols

As a self-validating system, these protocols allow you to determine the specific stability limits of your N-alkylated derivative.

Protocol A: Thermal Isomerization Kinetics (The "Stress Test")

Objective: Determine the


 of your specific 5-bromo derivative to define safe processing windows.

Materials:

  • Test Compound (Pure 1-alkyl-5-bromopyrazole)

  • Solvent: d6-DMSO (for in-situ NMR) or Toluene (for HPLC aliquots)

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert)

Workflow:

  • Preparation: Dissolve 50 mg of substrate and 10 mg internal standard in 1 mL solvent.

  • Baseline: Acquire T=0 spectrum/chromatogram. Confirm ratio of 5-Br : 3-Br is >99:1.

  • Incubation: Heat block set to 80°C (Accelerated condition).

  • Sampling:

    • Take aliquots at t = 1h, 4h, 8h, 24h.

    • Quench immediately on dry ice if analyzing later.

  • Analysis: Integrate the characteristic proton signals.

    • 5-Br Isomer: C3-H signal (typically

      
       7.4 - 7.6 ppm).
      
    • 3-Br Isomer: C5-H signal (typically

      
       7.2 - 7.4 ppm, often upfield shifted due to lack of Br deshielding).
      
  • Calculation: Plot

    
     vs Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Shelf-Life Determination (ICH Q1A Modified)

Objective: Validate storage conditions for the unstable 5-bromo isomer.

Workflow Visualization (DOT):

StabilityWorkflow Start Purified 5-Bromo Isomer Split Split Samples Start->Split Cond1 -20°C (Freezer) Split->Cond1 Cond2 4°C (Fridge) Split->Cond2 Cond3 25°C (Ambient) Split->Cond3 Test HPLC Analysis (Days 0, 7, 14, 30) Cond1->Test Cond2->Test Cond3->Test Decision Isomer Content > 0.5%? Test->Decision Pass Pass: Safe Storage Decision->Pass No Fail Fail: Isomerization Risk Decision->Fail Yes

Figure 2: Decision tree for establishing storage specifications.

Synthesis Recommendations for Stability

To maximize the stability of the 5-bromo isomer during production:

  • Avoid Distillation: The boiling points of these compounds often exceed their isomerization threshold. Use Flash Chromatography or Crystallization at low temperatures.

  • Solvent Selection: Non-polar solvents (Hexane, Heptane) suppress intermolecular alkyl transfer mechanisms compared to polar aprotic solvents (DMF, DMSO).

  • Quenching: When synthesizing via lithiation of 1-alkylpyrazoles, quench at -78°C and warm slowly only after the electrophile (Bromine source) is fully consumed.

References

  • Ahmed, B. M., et al. (2016).[1] "Drastic Deprotonation Reactivity Difference of 3- and 5-Alkylpyrazole Isomers, Their I2-Catalyzed Thermal Isomerization...". The Journal of Organic Chemistry.

  • Levin, M., et al. (2025).[2] "Strategic atom replacement enables regiocontrol in pyrazole alkylation". Nature.

  • QualityHub . (2022).[3] "How to Set Up Drug Stability Testing Program for Pharmaceuticals". ICH Q1A Guidelines Context.

  • PubChem . (2025).[4][5] "3-Bromo-1-methyl-1H-pyrazole (Compound Summary)". National Library of Medicine.

    • [4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.